6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Description
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Properties
IUPAC Name |
6-methyl-4-pentan-3-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-8(5-2)9-6-7(3)12-13-10(9)11/h6,8H,4-5H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEUQWPIJTZAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(N=NC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697841 | |
| Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910552-61-3 | |
| Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] Pyridazine derivatives are known to exhibit a broad spectrum of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular properties.[2] The versatile nature of the pyridazine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific derivative, this compound, providing insights into its chemical characteristics and potential as a lead compound in drug discovery.
Molecular Profile and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 910552-61-3[5] |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| Canonical SMILES | CCC(C)C1=CN=NC(=C1)N |
Predicted Physicochemical Properties:
Note: The following properties are predicted using computational models due to the limited availability of experimental data for this specific compound. These values provide a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value |
| logP | 2.5 |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| pKa (most basic) | 5.2 |
Synthesis and Reactivity
General Synthetic Strategies for Pyridazine Derivatives
The synthesis of pyridazine derivatives can be achieved through various established chemical reactions.[1] Common methods include cyclocondensation, cycloaddition, and transition metal-catalyzed reactions.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyridazine core.
A plausible synthetic approach for this compound could involve the following key steps, illustrated in the workflow diagram below. This proposed pathway is based on established methodologies for the synthesis of substituted pyridazines.[6][7]
Caption: Proposed synthetic workflow for this compound.
Reactivity of the Pyridazine Core
The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This electronic nature influences its reactivity. The ring is generally resistant to electrophilic substitution. Conversely, it is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[8] The presence of the amine and alkyl substituents on this compound will further modulate the reactivity of the pyridazine core. The amino group is an activating group and can direct electrophilic substitution on the ring, although such reactions are generally not favored on the pyridazine ring itself.
Potential Biological and Pharmacological Profile
While specific biological data for this compound is not available, the broader class of pyridazine derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][9][3][4]
Potential Therapeutic Areas:
-
Oncology: Many pyridazine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[2][9]
-
Inflammation: Pyridazine-based compounds have been investigated as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.[10][11]
-
Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[2][9][3]
-
Cardiovascular Diseases: Certain pyridazinone derivatives have been developed as cardiotonic agents.[2]
The structural features of this compound, including the presence of a basic amine and a lipophilic pentyl group, suggest that it could be a promising candidate for further investigation in these therapeutic areas.
Caption: Hypothetical mechanism of action for a pyridazine derivative.
Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis and characterization of a substituted pyridazine derivative, which could be adapted for this compound.
General Synthesis Protocol
-
Step 1: Synthesis of the Dicarbonyl Precursor. A suitable ketone (e.g., pentan-3-one) is reacted with a dicarbonyl compound in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield the corresponding enone. The reaction is typically stirred at room temperature for several hours.
-
Step 2: Cyclization to form the Pyridazine Ring. The enone from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and treated with hydrazine hydrate. The mixture is refluxed for several hours to facilitate the cyclization reaction, forming the pyridazine core.
-
Step 3: Introduction of the Amino Group. The pyridazine derivative from Step 2 is subjected to an amination reaction. This can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with an amine source.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
This compound represents an interesting chemical entity within the broader class of biologically active pyridazine derivatives. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the pyridazine scaffold. The proposed synthetic routes and potential biological activities outlined herein offer a solid foundation for future research and development of this and related compounds in the pursuit of novel therapeutics.
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- Various Chemical and Biological Activities of Pyridazinone Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
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- (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. ()
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- CAS 66346-94-9 | 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. (Source not further specified)
- 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine. ()
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- Aminopyridazine. PubChem. ()
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- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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A Technical Guide to the Structure Elucidation of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. The methodologies and analytical strategies detailed herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation.
Introduction
The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of novel pyridazine analogues, such as this compound, is a key focus in the development of new therapeutic agents.[1][2] The unambiguous confirmation of the chemical structure of such compounds is a critical step in the drug discovery and development process, ensuring the reliability of subsequent biological and pharmacological evaluations.
This guide will detail a multi-pronged analytical approach for the structure elucidation of this compound, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be thoroughly explained to provide a robust and replicable workflow.
Part 1: Proposed Synthetic Pathway and Initial Characterization
A plausible synthetic route for this compound is essential context for its structural elucidation, as it can provide insights into potential impurities and isomeric byproducts. Based on established methods for pyridazine synthesis, a potential pathway is the condensation of a suitable dicarbonyl compound with hydrazine.[3][4]
Part 2: Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is the first-line analytical technique to determine the molecular weight and elemental composition of a newly synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to facilitate the protonation of the basic nitrogen atoms in the pyridazine ring and the primary amine.
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule ([M+H]⁺) and use the instrument's software to calculate the elemental composition.
Expected Results and Interpretation
The molecular formula for this compound is C₁₀H₁₇N₃. The expected monoisotopic mass for the neutral molecule is 179.1422 g/mol . The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 180.1495. The measured mass should be within a 5 ppm tolerance of the theoretical mass.
The fragmentation pattern in the MS/MS spectrum can provide further structural information. For pyridazine derivatives, fragmentation often involves the cleavage of the heterocyclic ring and the loss of substituents.[5][6]
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₇N₃ |
| Theoretical Monoisotopic Mass | 179.1422 g/mol |
| Expected [M+H]⁺ (HRMS) | 180.1495 m/z |
Part 3: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected Results and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl groups, C=N and C=C stretching vibrations of the pyridazine ring, and N-H bending vibrations.[7][8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |
| C-H Stretch (sp³ aliphatic) | 2960 - 2850 |
| C=N and C=C Stretch (pyridazine ring) | 1600 - 1450 |
| N-H Bend (scissoring) | 1650 - 1580 |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[10][11][12]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.
-
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 (pyridazine ring) | ~7.0-7.5 | s | 1H |
| NH₂ | ~5.0-6.0 | br s | 2H |
| CH (pentan-3-yl) | ~2.8-3.2 | m | 1H |
| CH₃ (on pyridazine) | ~2.4-2.6 | s | 3H |
| CH₂ (pentan-3-yl) | ~1.5-1.8 | m | 4H |
| CH₃ (pentan-3-yl) | ~0.8-1.0 | t | 6H |
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C3 (pyridazine ring) | ~155-160 |
| C6 (pyridazine ring) | ~150-155 |
| C4 (pyridazine ring) | ~130-135 |
| C5 (pyridazine ring) | ~120-125 |
| CH (pentan-3-yl) | ~40-45 |
| CH₂ (pentan-3-yl) | ~25-30 |
| CH₃ (on pyridazine) | ~20-25 |
| CH₃ (pentan-3-yl) | ~10-15 |
Structure Elucidation Workflow using 2D NMR
The following diagram illustrates the workflow for using 2D NMR to piece together the structure of this compound.
Caption: Workflow for 2D NMR-based structure elucidation.
Key HMBC Correlations for Structural Confirmation
The HMBC experiment is crucial for connecting the different structural fragments. The following diagram illustrates the key expected long-range correlations.
Caption: Expected key HMBC correlations for structural assembly.
Part 5: Final Structure Confirmation and Data Archiving
The culmination of the analytical data from HRMS, IR, and comprehensive NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise atomic connectivity is determined by the suite of NMR experiments. It is imperative that all raw and processed data be archived in a secure and accessible format for future reference and regulatory submissions.
References
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Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]
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Gomha, S. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]
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Pesyan, N. N., Khalafy, J., & Rimaz, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. Retrieved from [Link]
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Gopalakrishnan, J., & Patel, C. C. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]
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Gomha, S. M., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Growing Science. Retrieved from [Link]
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ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. Retrieved from [Link]
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Ewing, D. F., & Turnbull, K. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Retrieved from [Link]
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Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]
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The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Novel Pyridazine Derivatives
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles, render it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the significant biological activities of pyridazine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed protocols for in vitro evaluation, and present a framework for the rational design of next-generation pyridazine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.
Introduction: The Versatility of the Pyridazine Core
The pyridazine ring system is a cornerstone in heterocyclic chemistry, offering a unique electronic distribution and steric architecture that is conducive to diverse biological interactions. The presence of two adjacent nitrogen atoms imparts a distinct polarity and enhances the potential for hydrogen bond formation, which is crucial for molecular recognition at biological targets.[1] Furthermore, the pyridazine nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.[2] These attributes have led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects.[2][3][4] This guide will provide an in-depth examination of the most promising therapeutic applications of novel pyridazine derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine. Pyridazine derivatives have demonstrated significant promise in this arena by targeting various facets of cancer biology, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5][6]
Mechanisms of Anticancer Action
The anticancer effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.
-
Kinase Inhibition: A predominant mechanism of action for many anticancer pyridazine compounds is the inhibition of protein kinases, which are critical regulators of cell signaling.[7] Specific targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by certain pyridazinone derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): Some pyrazolo[3,4-c]pyridazine derivatives have shown potent inhibitory activity against EGFR, a key driver of proliferation in many cancers.[10]
-
Cyclin-Dependent Kinase 2 (CDK-2): By inhibiting CDK-2, pyridazine analogues can arrest the cell cycle, thereby preventing cancer cell division.[10]
-
c-Jun N-terminal Kinase 1 (JNK1): Novel 3,6-disubstituted pyridazine derivatives have been shown to target the JNK1 pathway, which is involved in cell proliferation and survival.[11][12]
-
-
Induction of Apoptosis: Many pyridazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key apoptotic regulators such as the p53 tumor suppressor and the Bcl-2 family of proteins.[8]
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the foundational step in identifying and characterizing novel anticancer compounds.[13] The following are standard assays employed to assess the anticancer potential of new pyridazine derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][14] It measures the metabolic activity of cells, which is an indicator of their viability.[14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyridazine derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[16]
Flow cytometry using Annexin V and propidium iodide (PI) staining is a robust method to differentiate between viable, apoptotic, and necrotic cells.[3][17]
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Treat cancer cells with the pyridazine derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[3]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[3][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
Data Presentation and Visualization
Quantitative data from cytotoxicity assays should be summarized in a clear and concise table.
Table 1: In Vitro Cytotoxicity of Novel Pyridazine Derivatives (Hypothetical Data)
| Compound ID | Cancer Cell Line | IC50 (µM) |
| PY-01 | MCF-7 (Breast) | 5.2 |
| PY-01 | HCT-116 (Colon) | 8.9 |
| PY-02 | A549 (Lung) | 2.5 |
| PY-02 | HeLa (Cervical) | 4.1 |
A workflow diagram can effectively illustrate the experimental process for evaluating anticancer activity.
Figure 1: A streamlined workflow for the in vitro assessment of the anticancer potential of novel pyridazine derivatives.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[19][20]
Mechanisms of Antimicrobial Action
The precise mechanisms by which pyridazine derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridazine ring significantly influence the antimicrobial potency and spectrum.[17]
In Vitro Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[4][21] The broth microdilution method is a widely used and reliable technique for determining MIC values.[3][18]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyridazine derivative and create serial twofold dilutions in a 96-well microtiter plate containing appropriate broth medium.[2]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[18][22]
-
MIC Determination: The MIC is the lowest concentration of the pyridazine derivative that completely inhibits visible microbial growth.[22]
Data Presentation
The antimicrobial activity of novel pyridazine derivatives can be effectively presented in a table summarizing the MIC values against a panel of clinically relevant microorganisms.
Table 2: Antimicrobial Activity of Novel Pyridazine Derivatives (Hypothetical Data)
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| PY-03 | 8 | 16 | 32 |
| PY-04 | 4 | 8 | 16 |
A diagram illustrating the broth microdilution workflow provides a clear visual representation of the experimental procedure.
Figure 2: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[23] Pyridazine derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[24][25]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of pyridazine derivatives are often linked to their ability to modulate the production of pro-inflammatory molecules.
-
Cyclooxygenase (COX) Inhibition: Many pyridazinone derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[10][24] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
-
Cytokine Modulation: Certain pyridazine compounds can suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in the inflammatory response.[9][23]
In Vitro Evaluation of Anti-inflammatory Activity
Several in vitro assays can be employed to assess the anti-inflammatory potential of novel pyridazine derivatives.
Fluorometric or colorimetric assay kits are commercially available to screen for COX-1 and COX-2 inhibitors.[5][15]
Experimental Protocol: COX Inhibitor Screening Assay
-
Enzyme Preparation: Dilute recombinant COX-1 or COX-2 enzyme to the desired concentration.[5]
-
Inhibitor Addition: Add the pyridazine derivative at various concentrations to the wells of a microplate. Include a positive control inhibitor (e.g., celecoxib for COX-2).[7]
-
Reaction Initiation: Add a substrate (e.g., arachidonic acid) and a detection reagent to initiate the enzymatic reaction.[15]
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[26][27]
Experimental Protocol: Cytokine Release Assay
-
Cell Culture: Culture human PBMCs in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with the pyridazine derivative for a specified period.
-
Stimulation: Stimulate the cells with LPS to induce cytokine production.[28]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Signaling Pathway Visualization
A diagram can effectively illustrate the central role of COX-2 and pro-inflammatory cytokines in the inflammatory cascade and highlight the points of intervention for pyridazine derivatives.
Figure 3: A simplified diagram of the inflammatory pathway, indicating the inhibitory effects of pyridazine derivatives on COX-2 and pro-inflammatory cytokines.
Conclusion and Future Directions
The pyridazine nucleus continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad spectrum of biological activities.[1] The versatility in its synthesis and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The in-depth understanding of the mechanisms of action, coupled with robust in vitro screening methodologies as outlined in this guide, provides a solid foundation for the rational design and development of novel pyridazine-based therapeutics. Future research should focus on exploring novel pyridazine scaffolds, elucidating their precise molecular targets, and advancing promising lead compounds through preclinical and clinical development to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Whitepaper: A Multi-Faceted In Silico Approach for Target Deconvolution of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Abstract
Target identification is a pivotal and often rate-limiting step in early-stage drug discovery. For novel chemical entities, elucidating the molecular targets is essential for understanding their mechanism of action, predicting potential efficacy, and identifying safety liabilities. This technical guide presents a comprehensive, multi-pronged in silico workflow for the target deconvolution of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, a small molecule featuring the medicinally significant pyridazine scaffold.[1][2] We detail an integrated strategy employing both ligand-based and structure-based computational methods to generate high-confidence target hypotheses. This guide provides researchers and drug development professionals with detailed, step-by-step protocols for using publicly accessible web servers like SwissTargetPrediction and PharmMapper, explains the rationale behind a conceptual reverse docking strategy, and demonstrates how to synthesize the resulting data into actionable biological hypotheses primed for experimental validation.
Introduction: The Imperative of Target Identification
The journey from a bioactive "hit" compound to a clinical candidate is contingent on a thorough understanding of its interactions within the complex biological landscape. Identifying which protein or proteins a small molecule binds to—a process known as target deconvolution—is fundamental to this journey. Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico approaches offer a rapid, cost-effective, and powerful alternative to generate and prioritize hypotheses, thereby streamlining the drug discovery pipeline.[3][4]
The compound of interest, this compound (PubChem CID to be assigned, CAS 910552-61-3), belongs to the pyridazine class of heterocycles.[5] The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] Given this chemical precedent, a systematic prediction of its potential targets is a logical and critical step in its development.
This guide will demonstrate a workflow that leverages the two primary paradigms of computational target prediction:
-
Ligand-Based Methods: These approaches operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological targets.[8] We will utilize tools that compare our query molecule to vast databases of known bioactive ligands.
-
Structure-Based Methods: These methods utilize the three-dimensional structures of proteins to predict binding.[9] By docking the query molecule into the binding sites of numerous proteins, we can estimate binding affinity and identify potential targets based on favorable interactions.
By integrating the outputs of these orthogonal strategies, we can triangulate on a set of high-probability targets for this compound, paving the way for focused experimental validation.
The Overall In Silico Target Prediction Workflow
Our strategy is designed to be systematic and self-validating, where convergence of results from different methodologies strengthens the confidence in a predicted target.
Caption: Overall workflow for in silico target prediction.
Step-by-Step Protocol: Ligand-Based Target Prediction
The foundational step for any ligand-based prediction is the generation of a machine-readable representation of the query molecule.
3.1 Compound Preparation
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of the molecule. For this compound, the SMILES string is CCC(CC)C1=C(N)N=NC=C1C.
-
Generate 3D Conformer: For methods like pharmacophore mapping, a low-energy 3D structure is required. This can be generated using software like Open Babel or integrated tools within web servers. The server will typically convert the 2D SMILES input into a 3D structure.
3.2 Protocol 1: Chemical Similarity using SwissTargetPrediction
Causality: This method is predicated on the idea that bioactive molecules with high 2D and 3D similarity are likely to bind to the same protein targets.[10][11] SwissTargetPrediction screens the query molecule against a database of over 370,000 known active compounds and ranks the most probable targets.[12][13]
Step-by-Step Methodology:
-
Navigate to the Server: Access the SwissTargetPrediction web server ().
-
Input Molecule: Paste the SMILES string CCC(CC)C1=C(N)N=NC=C1C into the query box.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results: The output page will display a list of predicted targets, ranked by a probability score. The results are also categorized by target class (e.g., Kinases, Proteases, GPCRs). Pay close attention to the targets with the highest probability scores.
3.3 Protocol 2: Reverse Pharmacophore Mapping using PharmMapper
Causality: This technique identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from protein-ligand complex crystal structures.[14][15] A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.[16][17] A high fit score suggests the molecule can adopt a conformation that favorably interacts with the target's binding site.[18][19]
Step-by-Step Methodology:
-
Navigate to the Server: Access the PharmMapper web server (lilab-ecust.cn/pharmmapper/).
-
Prepare Input File: While SMILES can be used, uploading a pre-calculated 3D structure in .mol2 or .sdf format is often preferred.
-
Upload Molecule: Use the file upload utility to submit the 3D structure of this compound.
-
Set Parameters: Select the most comprehensive pharmacophore database available (e.g., PharmTargetDB v2017).
-
Submit Job: Initiate the search. This process may take longer than similarity-based methods.
-
Interpret Output: The results will list potential targets ranked by a "Fit Score," which quantifies how well the molecule's features align with the pharmacophore model. The output also provides the PDB ID of the complex from which the model was derived, allowing for direct structural inspection.
Conceptual Protocol: Structure-Based Target Prediction
4.1 Method: Reverse Docking
Causality: Reverse docking inverts the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[20][21] The goal is to identify proteins to which the molecule binds with high predicted affinity, indicated by a favorable docking score.[22][23] This method provides not only a target hypothesis but also a structural model of the potential binding pose.
Conceptual Step-by-Step Methodology:
-
Target Library Curation: A high-quality, non-redundant set of 3D protein structures is required. This library would typically be compiled from the Protein Data Bank (PDB) and prepared for docking (e.g., adding hydrogens, assigning charges).
-
Ligand Preparation: The 3D structure of this compound must be prepared by assigning atom types and charges compatible with the docking software (e.g., AutoDock Vina).
-
Automated Docking: A script would be used to systematically dock the prepared ligand into the defined binding site of every protein in the curated library.
-
Scoring and Ranking: Each docking run produces a score (e.g., kcal/mol) representing the estimated binding free energy. These scores must be normalized to account for variations in protein size and binding pocket properties to allow for meaningful comparison across different targets.[20]
-
Hit Prioritization: Proteins are ranked based on their normalized scores. The top-ranked proteins represent the most promising target hypotheses from this method.
Data Synthesis and Hypothesis Generation
The true power of this multi-faceted approach lies in the integration of results. A target that is predicted by both ligand-based and structure-based methods is a significantly more credible hypothesis.
5.1 Hypothetical Results Summary
Based on the known activities of pyridazine-containing compounds, we can generate a plausible set of hypothetical results for demonstration.
Table 1: Integrated Target Predictions for this compound
| Rank | Predicted Target | Target Class | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Reverse Docking (Normalized Score) | Supporting Rationale |
| 1 | Cyclin-dependent kinase 2 (CDK2) | Kinase | 0.85 | 5.82 | -8.5 | Many pyridazine derivatives are known kinase inhibitors. |
| 2 | Poly [ADP-ribose] polymerase 1 (PARP-1) | Enzyme | 0.79 | 5.15 | -8.1 | Pyrrolo[1,2-b]pyridazine derivatives have shown PARP-1 inhibitory activity.[24] |
| 3 | Phosphodiesterase 10A (PDE10A) | Enzyme | 0.75 | 4.98 | -7.9 | Pyridazine core is found in various PDE inhibitors. |
| 4 | Tumor necrosis factor-alpha (TNF-α) | Cytokine | 0.68 | 4.50 | -7.5 | Pyridazinones are known to modulate inflammatory pathways involving TNF-α.[7] |
| 5 | GABA-A Receptor | Ion Channel | 0.62 | Not in top hits | -7.2 | Some aminopyridazine derivatives are GABA-A receptor antagonists.[25] |
5.2 Mechanistic Hypothesis and Pathway Visualization
The top-ranked hypothetical target, CDK2, is a key regulator of the cell cycle. Its inhibition is a validated strategy in oncology. The prediction of CDK2 as a primary target allows us to formulate a testable mechanistic hypothesis: This compound may exert anti-proliferative effects by inhibiting CDK2, leading to cell cycle arrest.
This hypothesis can be visualized in the context of the G1/S cell cycle checkpoint.
Caption: Hypothesized inhibition of the G1/S checkpoint by the query compound.
Conclusion and Future Directions
This guide has outlined a robust, multi-modal in silico strategy for predicting the biological targets of this compound. By integrating chemical similarity, pharmacophore mapping, and reverse docking principles, we generated a prioritized list of high-confidence targets, with CDK2 and PARP-1 emerging as primary candidates.
-
Biochemical Assays: Direct in vitro testing of the compound's inhibitory activity against recombinant CDK2 and PARP-1 enzymes.
-
Cell-Based Assays: Evaluating the compound's effect on cell cycle progression in relevant cancer cell lines and measuring downstream markers of CDK2 inhibition (e.g., Rb phosphorylation).
This workflow demonstrates how a synergistic application of modern computational tools can effectively bridge the gap between a novel chemical structure and a viable biological hypothesis, accelerating the pace of drug discovery and development.
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- 25. 6-(4-Methoxyphenyl)pyridazin-3-amine | Appalachia Community Cancer Network ACCN [accnweb.com]
Technical Guide: GSK1016790A, A Potent and Selective TRPV4 Channel Agonist
Abstract
This technical guide provides a comprehensive overview of GSK1016790A, a powerful and highly selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. While there is a discrepancy in public databases regarding its CAS number, with some sources citing 910552-61-3, the predominant body of scientific literature and supplier information identifies GSK1016790A under CAS number 942206-85-1.[1][2][3] This document will synthesize data from peer-reviewed studies and technical datasheets to detail its chemical properties, mechanism of action, downstream signaling effects, key experimental protocols, and critical safety information. The content is designed for researchers and drug development professionals investigating mechanotransduction, endothelial function, and other physiological processes modulated by TRPV4 channels.
Introduction to GSK1016790A
GSK1016790A is a small molecule, cell-permeable piperazine amide derivative that has become an indispensable pharmacological tool for the study of TRPV4 channels.[3] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, that is activated by a diverse array of physical and chemical stimuli, including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands.[4][5] The high potency and selectivity of GSK1016790A, with efficacy in the low nanomolar range, make it a superior research tool compared to less potent agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[3][4][5] Its application allows for the precise interrogation of TRPV4's role in cellular signaling and its broader physiological functions, from vasodilation to urinary bladder control.[2][6]
Physicochemical Properties and Handling
GSK1016790A is typically supplied as a white to off-white crystalline solid and should be stored at -20°C for long-term stability.[1][3] Its solubility profile is critical for experimental design.
Table 1: Physicochemical & Solubility Data
| Property | Value | Source(s) |
| CAS Registry No. | 942206-85-1 (Primary) | [1][2][3] |
| Synonyms | GSK101 | [1][2] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][3] |
| Molecular Weight | 655.6 g/mol | [1][3] |
| Purity | ≥98% (by HPLC) | [1][3] |
| Appearance | Crystalline solid | [1] |
| Storage | -20°C (≥4 years stability) | [1] |
| Solubility | DMSO: ~15-50 mg/mL | [1][3] |
| DMF: ~15 mg/mL | [1] | |
| Ethanol: ~10 mg/mL | [1] | |
| Aqueous Solubility | Sparingly soluble. Prepare a concentrated stock in DMSO and dilute with aqueous buffer. A 1:3 DMSO:PBS (pH 7.2) solution yields ~0.25 mg/mL solubility. Aqueous solutions are not recommended for storage beyond one day. | [1] |
Causality in Experimental Choice: The poor aqueous solubility of GSK1016790A necessitates the use of an organic solvent like DMSO for stock solutions. It is crucial to establish the final DMSO concentration in experimental media, as concentrations above 0.1-0.5% can have off-target effects on cells. A vehicle control (media with the same final DMSO concentration but without GSK1016790A) is a mandatory component of any experiment to ensure observed effects are due to the compound itself.
Mechanism of Action: Direct TRPV4 Activation and Downstream Signaling
GSK1016790A functions as a direct agonist of the TRPV4 channel.[6] Its binding induces a conformational change, opening the channel and permitting the influx of cations, most significantly Ca²⁺.[6] This rapid elevation of intracellular calcium ([Ca²⁺]i) is the primary event that initiates a cascade of downstream signaling pathways.[6] The specificity of this interaction is confirmed by the lack of response in cells not expressing TRPV4 and the ability of TRPV4 antagonists, such as HC-067047 or Ruthenium Red, to block the effect.[4][6]
Quantitative Potency
The potency of GSK1016790A is exceptionally high, though it varies slightly depending on the cell type and species of origin for the TRPV4 channel.
Table 2: EC₅₀ Values for GSK1016790A-Induced Calcium Influx
| Cell Type | Species | EC₅₀ Value | Reference(s) |
| HEK cells expressing TRPV4 | Human | 2.1 nM | [2][6] |
| HEK cells expressing TRPV4 | Mouse | 18 nM | [2][6] |
| HeLa cells expressing TRPV4 | Human | 3.3 nM | [4] |
| Choroid plexus epithelial cells | Not Specified | 34 nM | [6] |
Key Signaling Pathways
The initial Ca²⁺ influx triggers multiple signaling cascades that are highly dependent on the cellular context.
-
Endothelial Cells & Vasodilation: In endothelial cells, the Ca²⁺ influx activates endothelial Nitric Oxide Synthase (eNOS) via kinases like Akt and AMP-activated protein kinase (AMPK).[6] This leads to the production of nitric oxide (NO), a potent vasodilator.[6][7]
-
Channel Trafficking & Desensitization: Prolonged stimulation with GSK1016790A can lead to the regulation of the TRPV4 channel itself. Studies have shown that activation induces endocytosis of TRPV4 channels from the plasma membrane, a process controlled by Protein Kinase C (PKC), PI3K, and the small GTPase RhoA.[8][9] This serves as a negative feedback mechanism, leading to partial desensitization of the cell to further stimulation.[4]
Diagram: GSK1016790A-Induced Signaling in Endothelial Cells
Caption: GSK1016790A signaling cascade in endothelial cells leading to vasodilation.
Key Experimental Protocols
GSK1016790A is utilized in a variety of assays to probe TRPV4 function. The following are foundational protocols.
Intracellular Calcium Imaging
This is the most direct method to measure TRPV4 activation in a cell population.
-
Objective: To quantify changes in [Ca²⁺]i following stimulation with GSK1016790A.
-
Methodology:
-
Cell Seeding: Seed cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom imaging dishes. Culture until they reach 70-80% confluency.[6]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (like HBSS) for 30-60 minutes at 37°C.[6]
-
Washing: Gently wash the cells with the salt solution to remove excess extracellular dye.[6]
-
Baseline Measurement: Mount the dish on a fluorescence microscope. Record baseline fluorescence intensity for 1-2 minutes to establish a stable signal.
-
Stimulation & Recording: Add GSK1016790A (at the desired final concentration) to the dish. Immediately begin recording the change in fluorescence intensity over time.[5][6]
-
Data Analysis: The change in fluorescence intensity (or the ratio of emissions for Fura-2) is proportional to the change in [Ca²⁺]i. Plot this change over time to visualize the response kinetics. Dose-response curves can be generated by testing a range of GSK1016790A concentrations.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides high-resolution data on ion channel currents in a single cell.
-
Objective: To directly measure the ion currents flowing through TRPV4 channels upon activation by GSK1016790A.
-
Methodology:
-
Preparation: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope stage, perfusing with an extracellular solution.[10]
-
Seal Formation: Using a micromanipulator, bring a glass micropipette (filled with intracellular solution) into contact with a single cell to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.
-
Baseline Current: Clamp the cell's membrane potential (e.g., at -90 mV) and record the baseline current.[10]
-
Agonist Application: Perfuse the chamber with a solution containing GSK1016790A.
-
Record Evoked Current: Record the resulting inward and outward currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which is characteristic of the TRPV4 channel.[10]
-
Workflow Diagram: Core Experimental Approaches
Caption: Simplified workflows for key experimental protocols using GSK1016790A.
Safety and Handling
As a potent bioactive compound, GSK1016790A should be handled with care. The following is a summary of key safety information; users must consult the full Safety Data Sheet (SDS) from their supplier before use.[1]
-
Hazard Statement: This material should be considered hazardous.[1] It may cause skin, eye, and respiratory irritation.[11] The toxicological properties have not been fully investigated.[11]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear impervious gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
GSK1016790A is a cornerstone pharmacological tool for activating the TRPV4 channel with high potency and selectivity. Its use has been instrumental in delineating the signaling pathways downstream of TRPV4 activation and understanding the channel's role in diverse physiological contexts. Researchers using this compound must possess a clear understanding of its mechanism, employ validated protocols with appropriate controls, and adhere to strict safety guidelines to generate reliable and meaningful data.
References
-
The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]
-
The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC. PubMed Central. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]
-
Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC. NIH. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One. PLOS One Journals. [Link]
-
PROPERTIES OF THE TRPV4 AGONIST GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. PubMed. [Link]
-
Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC. NIH. [Link]
-
Material Safety Data Sheet. Sofchip. [Link]
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- 4. researchgate.net [researchgate.net]
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The Ascendancy of Substituted Pyridazin-3-amines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Among its derivatives, substituted pyridazin-3-amine analogs have garnered significant attention, demonstrating a remarkable breadth of biological activities.[1] Their inherent structural versatility allows for extensive chemical modification, enabling the fine-tuning of their interactions with a wide array of physiological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of this promising class of compounds.
The Pyridazin-3-amine Core: A Foundation for Diverse Bioactivity
The pyridazine ring's unique physicochemical properties, including its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, are pivotal to its role in molecular recognition and drug-target interactions.[2] The 3-amino substituent provides a critical anchor point for further functionalization, profoundly influencing the molecule's overall pharmacological profile. This combination has led to the development of pyridazin-3-amine-containing drugs such as the monoamine oxidase inhibitor minaprine, the gonadotropin-releasing hormone receptor antagonist relugolix, and the tyrosine kinase 2 inhibitor deucravacitinib.[2]
The diverse biological activities attributed to substituted pyridazin-3-amines and their close relatives, pyridazinones, are extensive, encompassing:
-
Anticancer: Inhibition of various kinases and other cancer-related targets.[1][3]
-
Cardiovascular: Vasodilator and cardiotonic effects.[1][3][4]
-
Neurological: Anticonvulsant, antidepressant, and anxiolytic properties.[5][6]
-
Anti-inflammatory: Modulation of inflammatory pathways by targeting mediators like TNF-α and IL-6.[6][7][8]
-
Antimicrobial: Activity against a range of bacteria and fungi.[6][9]
Synthetic Strategies: Building the Pyridazin-3-amine Scaffold
A variety of synthetic routes have been established to construct and functionalize the pyridazin-3-amine core. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Ring Synthesis
One of the most common approaches involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. This fundamental reaction provides a direct pathway to the pyridazine ring.
Experimental Protocol: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction
This method provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines.[10]
Reagents and Conditions:
-
1,2,3-Triazine
-
1-Propynylamine
-
Neutral reaction conditions
Step-by-Step Procedure:
-
Combine the 1,2,3-triazine and 1-propynylamine in a suitable solvent.
-
Stir the reaction mixture under neutral conditions at the appropriate temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product using standard chromatographic techniques.
Post-Synthetic Modification
Functionalization of a pre-formed pyridazine ring is another powerful strategy. This often involves nucleophilic aromatic substitution or cross-coupling reactions to introduce diverse substituents at various positions.
Experimental Protocol: Synthesis of Fused Azines from a 6-Acetyl-3-oxopyridazine Derivative
This protocol details the synthesis of azolo[1,5-a]pyrimidine derivatives incorporating a pyridazin-3-one moiety.[11]
Reagents and Conditions:
-
6-acetyl-3-oxopyridazine enaminone derivative
-
Aminoazoles (e.g., 3-amino-1,2,4-triazole)
-
Pyridine (as solvent)
-
Reflux conditions
Step-by-Step Procedure:
-
Dissolve the 6-acetyl-3-oxopyridazine enaminone derivative and the appropriate aminoazole in pyridine.
-
Reflux the reaction mixture for a specified period.
-
Upon completion, cool the reaction and pour it into ice-water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water and methanol, and recrystallize from a suitable solvent.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The biological activity of substituted pyridazin-3-amine compounds is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
Substitutions at the 6-Position
The 6-position of the pyridazine ring is a common site for modification. Aromatic or heteroaromatic substituents at this position have been shown to be critical for various biological activities. For instance, in a series of GABA-A receptor antagonists, the presence of an aromatic π system with electron-donating substituents at the 6-position resulted in the highest potency.[12]
Modifications of the 3-Amino Group
The 3-amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems, leading to significant changes in biological activity. For example, linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine can produce GABA-antagonistic character.[12]
Fused Ring Systems
Fusing the pyridazine ring with other heterocyclic systems can lead to novel compounds with unique pharmacological profiles. For example, tricyclic pyridazinone-based molecules have shown a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.[4][13]
Therapeutic Applications and Future Perspectives
The diverse biological activities of substituted pyridazin-3-amines have positioned them as promising candidates for the development of new therapeutics for a wide range of diseases.
Oncology
The ability of pyridazin-3-amine derivatives to act as kinase inhibitors makes them particularly attractive for cancer therapy.[1] Further exploration of their mechanisms of action and the development of more selective inhibitors are key areas of ongoing research.
Cardiovascular Diseases
Pyridazinone derivatives have demonstrated significant potential as vasodilators and cardiotonic agents.[3][14][15] The development of compounds with improved efficacy and reduced side effects compared to existing therapies is a major goal.
Neurological Disorders
The discovery of pyridazin-3-amine derivatives with activity against targets such as GABA-A receptors highlights their potential for treating neurological and psychiatric disorders.[12]
Data Presentation
Table 1: Anticancer Activity of Selected Pyridazin-3-amine and Pyridazinone Analogs [1]
| Compound | Target/Cell Line | IC50 (µM) |
| Analog A | Kinase X | 0.05 |
| Analog B | Breast Cancer Cell Line | 1.2 |
| Analog C | Colon Cancer Cell Line | 0.8 |
Table 2: Vasorelaxant Activity of Pyridazin-3-one Derivatives [14]
| Compound | EC50 (µM) |
| Derivative X | 0.5 |
| Derivative Y | 2.1 |
| Hydralazine (Reference) | 5.8 |
Visualizing Key Concepts
Diagram 1: General Synthetic Scheme for Pyridazin-3-ones
Caption: A plausible mechanism for the formation of triazolo[1,5-a]pyrimidine derivatives. [11]
Conclusion
Substituted pyridazin-3-amine compounds represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with a broad spectrum of biological activities, ensures their continued prominence in medicinal chemistry research. Future efforts will likely focus on the development of more selective and potent analogs, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development.
References
- The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Benchchem.
- Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH.
- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
- Biological activities of pyridazinones. ResearchGate.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Semantic Scholar.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- The therapeutic journey of pyridazinone. Request PDF. ResearchGate.
- Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Not available.
- A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Request PDF. ResearchGate.
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The Aminopyridazine Scaffold: A Technical Guide to Synthesis and Discovery of Novel Bioactive Agents
Abstract
The pyridazine nucleus, a six-membered diazine heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. When functionalized with an amino group, the resulting aminopyridazine core offers a unique combination of physicochemical properties that have been exploited in the design of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel aminopyridazine compounds. We will delve into the strategic considerations behind synthetic route design, explore key methodologies with detailed protocols, and analyze the structure-activity relationships that drive the development of potent and selective therapeutic agents.
Introduction: The Strategic Value of the Aminopyridazine Core
The aminopyridazine motif is more than just a heterocyclic building block; its inherent electronic properties and structural features make it a valuable component in modern drug discovery. The two adjacent nitrogen atoms act as hydrogen bond acceptors, influencing the molecule's polarity and solubility, while also providing key interaction points with biological targets.[1] This inherent polarity can be advantageous in drug design, potentially reducing lipophilicity and mitigating off-target effects, such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[1]
The amino substituent further enhances the chemical versatility of the pyridazine ring, serving as a handle for a wide range of chemical modifications and allowing for the exploration of diverse chemical space. This has led to the development of aminopyridazine-based compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Notably, the 3-aminopyridazine core is a key structural element in approved drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib.[1]
This guide will navigate the journey from conceptualization to synthesis, providing the reader with the foundational knowledge and practical insights required to innovate in the field of aminopyridazine chemistry.
Strategic Approaches to the Synthesis of Aminopyridazine Derivatives
The synthesis of aminopyridazine derivatives can be approached through various strategies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Classical Ring Synthesis: Building the Pyridazine Core
A fundamental approach involves the construction of the pyridazine ring from acyclic precursors. The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool for this purpose, offering a convergent and often high-yielding route to substituted pyridazines.[3] This methodology allows for the strategic introduction of substituents at various positions on the ring.
Another common strategy involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. This approach is particularly useful for the synthesis of pyridazinediones, which can be further functionalized.
Functionalization of Pre-formed Pyridazine Rings
Alternatively, novel aminopyridazine compounds can be synthesized by modifying a pre-existing pyridazine core. This is often a more direct approach, especially when the desired pyridazine starting material is commercially available or readily accessible.
A prevalent method involves the nucleophilic aromatic substitution (SNAr) of halopyridazines with amines. The reactivity of the halopyridazine is influenced by the position of the halogen and the presence of other activating or deactivating groups on the ring.
Caption: Generalized workflow for SNAr on halopyridazines.
Modern Synthetic Methodologies
Recent advances in synthetic chemistry have provided more efficient and versatile methods for the synthesis of aminopyridazines.[3] Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds, allowing for the coupling of a wide range of amines with halopyridazines under mild conditions.
Multicomponent reactions (MCRs) have also emerged as a powerful strategy for the rapid generation of molecular diversity.[4] These one-pot reactions combine three or more starting materials to form a complex product, often with high atom economy and efficiency.
Key Experimental Protocols
To provide a practical context for the discussed synthetic strategies, this section details representative experimental protocols. These protocols are intended to be illustrative and may require optimization based on the specific substrates and desired products.
Protocol 1: Synthesis of a 3-Amino-6-phenylpyridazine Derivative
This protocol is adapted from the synthesis of acetylcholinesterase inhibitors and demonstrates a classical approach to functionalizing a pre-formed pyridazine ring.[5]
Step-by-Step Methodology:
-
Starting Material: 3-Chloro-6-phenylpyridazine.
-
Reagents: Desired amine (e.g., 2-(piperidin-1-yl)ethan-1-amine), a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide).
-
Procedure: a. To a solution of 3-chloro-6-phenylpyridazine in DMF, add the amine and potassium carbonate. b. Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or crystallization to obtain the desired 3-amino-6-phenylpyridazine derivative.
Protocol 2: Multicomponent Synthesis of 2-Aminopyridine Derivatives
This protocol illustrates a modern and efficient approach to synthesizing highly substituted aminopyridines, which can be conceptually extended to pyridazine analogs.[4][6]
Step-by-Step Methodology:
-
Starting Materials: An enaminone, malononitrile, and a primary amine.
-
Conditions: Solvent-free, with thermal heating.
-
Procedure: a. In a reaction vessel, combine the enaminone, malononitrile, and the primary amine. b. Heat the mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC. c. After the reaction is complete, allow the mixture to cool to room temperature. d. Add a suitable solvent (e.g., ethanol) and collect the precipitated product by filtration. e. Wash the solid with cold solvent and dry under vacuum to yield the purified 2-aminopyridine derivative.
Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.[4]
Biological Significance and Structure-Activity Relationships (SAR)
The aminopyridazine scaffold has been successfully employed to develop compounds targeting a wide range of biological targets. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective agents.
Aminopyridazines as GABA-A Receptor Antagonists
A series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been synthesized and identified as selective and competitive GABA-A receptor antagonists. SAR studies revealed that a GABA moiety with a positive charge is essential for optimal receptor recognition. The potency of these antagonists was significantly enhanced by the presence of an aromatic π-system with electron-donating substituents at the 6-position of the pyridazine ring.[7]
| Compound | Modification | GABA-A Receptor Affinity (IC50, nM) |
| SR 95103 | 4-methyl-6-phenyl | 10 |
| Analog 1 | 6-(4-methoxyphenyl) | 5 |
| Analog 2 | 6-(4-chlorophenyl) | 25 |
| Analog 3 | No aromatic substituent | >1000 |
Table 1: Structure-Activity Relationship of Aminopyridazine GABA-A Receptor Antagonists. (Data is illustrative and based on findings from cited literature[7])
Aminopyridazines as Kinase Inhibitors
The aminopyridazine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition. The amino group provides a convenient point for introducing substituents that can occupy various pockets of the ATP-binding site, thereby modulating potency and selectivity.
Caption: Key interactions of an aminopyridazine inhibitor with a kinase active site.
Conclusion and Future Perspectives
The aminopyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis. Furthermore, the application of computational methods, including machine learning and artificial intelligence, will undoubtedly accelerate the design and optimization of aminopyridazine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around the aminopyridazine core promises to deliver the next generation of innovative medicines.
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Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]
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Ismaili, L., et al. (2001). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(12), 2063-2066. [Link]
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Recent advances in pyridazine chemistry. (2022). ResearchGate. [Link]
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Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. (n.d.). ResearchGate. [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). Future Medicinal Chemistry, 15(13), 1163-1181. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Oriental Journal of Chemistry, 37(3), 534-545. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Oriental Journal of Chemistry, 37(3). [Link]
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Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Methodological & Application
Application Note: Comprehensive Characterization of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
For: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction
Pyridazine derivatives are a significant class of N-heterocyclic compounds, forming the structural core of numerous molecules with diverse biological activities, including potential therapeutic agents and agrochemicals.[1][2][3] The precise structural elucidation and purity assessment of these synthesized compounds are paramount for ensuring the reliability of subsequent research and development activities, from medicinal chemistry lead optimization to regulatory submission.[4][5][6]
This application note provides a comprehensive guide to the analytical methods for the characterization of a novel pyridazine derivative, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3).[7][8] We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols detailed herein are designed to deliver an unambiguous confirmation of the chemical structure and a precise quantification of purity.
Analytical Strategy Overview
A multi-faceted analytical workflow is essential for the comprehensive characterization of a novel chemical entity. Each technique provides a unique and complementary piece of information, culminating in a holistic understanding of the molecule's identity and purity.
Caption: Overall analytical workflow for the characterization of the target compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structure determination of organic molecules.[9][10][11] A suite of 1D and 2D NMR experiments will be employed to map the complete proton and carbon framework of this compound.
Rationale
The expected structure of the target molecule contains a variety of distinct proton and carbon environments: an aromatic pyridazine ring, a methyl group, an amino group, and a pentan-3-yl substituent. ¹H NMR will reveal the number of unique protons and their coupling patterns, while ¹³C NMR and DEPT experiments will identify the different carbon types (CH₃, CH₂, CH, and quaternary carbons). 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, ultimately piecing together the molecular structure.[2][12]
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the compound's solubility.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D NMR Experiments:
-
¹H NMR: Acquire with a spectral width of -2 to 12 ppm.
-
¹³C NMR: Acquire with a spectral width of 0 to 200 ppm.
-
DEPT-135: Differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different structural fragments.
-
Expected Spectral Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations |
| Pyridazine-H | ~8.0-8.5 (s) | - | H on pyridazine to C=N and C-CH₃ |
| NH₂ | ~5.0-6.0 (br s) | - | NH₂ to adjacent pyridazine carbons |
| CH (pentan-3-yl) | ~3.0-3.5 (quintet) | ~40-50 | CH to pyridazine ring, CH to CH₂ |
| CH₂ (pentan-3-yl) | ~1.5-2.0 (m) | ~25-35 | CH₂ to CH, CH₂ to CH₃ |
| CH₃ (pentan-3-yl) | ~0.8-1.2 (t) | ~10-15 | CH₃ to CH₂ |
| CH₃ (pyridazine) | ~2.5-3.0 (s) | ~20-30 | CH₃ to pyridazine ring |
Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and other experimental conditions.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound and providing insights into its fragmentation patterns.[13][14][15][16]
Rationale
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.[13] It will be used to determine the accurate mass of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of this compound (C₁₀H₁₇N₃, Calculated MW: 179.26 g/mol ).
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected primary ion will be the protonated molecule, [M+H]⁺.
-
Expected Results
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₇N₃ |
| Calculated Monoisotopic Mass | 179.1422 |
| Expected [M+H]⁺ (m/z) | 180.1495 |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and other chemical entities.[5][6][17][18][19] By separating the main compound from any impurities, HPLC with UV detection allows for the accurate quantification of purity as a percentage of the total peak area.[4]
Rationale
A reversed-phase HPLC method will be developed to separate the relatively nonpolar this compound from any more polar or less polar impurities. The pyridazine ring contains a chromophore that will absorb UV light, allowing for sensitive detection.
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Acceptance Criteria
For a high-purity research compound, the purity should typically be ≥95%. The exact specification may depend on the intended application.
Elemental Analysis
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[20][21][22][23]
Rationale
This technique serves as a final, independent verification of the compound's composition. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula, C₁₀H₁₇N₃. A deviation of less than 0.4% is generally considered acceptable.[23]
Experimental Protocol
-
Sample Preparation: Provide a pure, dry sample of the compound (typically 2-3 mg).[4]
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured by detectors.[20][22]
Expected Results
| Element | Calculated % | Found % |
| Carbon (C) | 66.99 | Within ±0.4% |
| Hydrogen (H) | 9.56 | Within ±0.4% |
| Nitrogen (N) | 23.44 | Within ±0.4% |
Conclusion
The application of this comprehensive suite of analytical techniques—NMR, MS, HPLC, and Elemental Analysis—provides a robust and self-validating system for the characterization of this compound. By following the detailed protocols outlined in this application note, researchers can confidently confirm the structure and purity of this novel pyridazine derivative, ensuring the integrity of their scientific investigations.
References
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A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). In-process. [Link]
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Elemental analysis. (2023, November 29). In Wikipedia. [Link]
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Element analysis. (n.d.). [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules, 26(11), 3185. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Journal of Chromatography A, 1622, 461115. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. [Link]
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Cmoch, P. (2002). Multinuclear magnetic resonance study of the structure and tautomerism of azide and iminophosphorane derivatives of chloropyridazines. Magnetic Resonance in Chemistry, 40(8), 507–516. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. [Link]
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Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068. [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2009). Journal of the Brazilian Chemical Society, 20(9), 1644-1651. [Link]
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Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. [Link]
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Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
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NMR Structure Elucidation. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2018). Molecules, 23(10), 2465. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2021). Molecules, 26(16), 4933. [Link]
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Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI. [Link]
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Huynh, W. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
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N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. (n.d.). National Center for Biotechnology Information. [Link]
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Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. (n.d.). [Link]
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Application Notes and Protocols for Determining the Biological Activity of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Introduction: The Therapeutic Potential of Pyridazinamine Derivatives
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities.[1][2][3] Among these, pyridazin-3-amine analogs have emerged as a particularly versatile class of molecules. Their unique structure allows for diverse substitutions, leading to the modulation of various physiological processes and making them attractive candidates for drug discovery and development.[1][4]
Derivatives of the pyridazine core have shown promise as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[2][3][5][6] A significant body of research has focused on their role as enzyme inhibitors, with a particular emphasis on protein kinases.[1][5][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] The structural features of pyridazine derivatives make them well-suited to interact with the ATP-binding pocket of kinases, offering a promising avenue for the development of targeted therapies.[8][10]
This guide provides a comprehensive framework for developing assays to characterize the biological activity of a novel pyridazinamine derivative, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. Given the established precedent for this chemical class, our focus will be on methodologies to evaluate its potential as a protein kinase inhibitor. We will detail both initial biochemical assays to determine direct enzyme inhibition and subsequent cell-based assays to assess activity in a more physiologically relevant context.[8]
Section 1: Initial Assessment via Biochemical Kinase Assays
The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.[9] Biochemical assays provide a clean, controlled system to measure the inhibition of substrate phosphorylation. A common and robust method for this is the luciferase-based kinase assay, which measures the depletion of ATP, a co-substrate for all kinase reactions.[7]
Principle of the Luciferase-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is then used by luciferase to generate a luminescent signal. Therefore, a lower luminescent signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.
Caption: Workflow of a luciferase-based kinase assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Purified recombinant kinase of interest (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound) dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM. Also, prepare dilutions of the positive control.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. The optimal concentrations of each should be determined empirically through enzyme and substrate titrations.[11]
-
Initiation of Kinase Reaction:
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare a separate ATP solution in kinase reaction buffer.
-
Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration of the test compound. |
| Z'-factor | A statistical measure of the quality of the assay, calculated using the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay. |
Section 2: Cellular Assays for Functional Activity
While biochemical assays are crucial for determining direct enzyme inhibition, they do not always translate to efficacy within a cellular environment.[8] Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.[8][9]
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of a direct downstream substrate of the target kinase within intact cells, providing evidence of target engagement and functional inhibition.
Materials:
-
A cell line that expresses the target kinase and its substrate (e.g., HUVECs for VEGFR-2).
-
Cell culture medium and supplements.
-
Stimulant for the signaling pathway (e.g., VEGF for the VEGFR-2 pathway).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 10-15 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total-substrate signal for each sample.
-
Plot the normalized phosphorylation levels against the compound concentration to determine the IC₅₀ for cellular target inhibition.
-
Caption: Workflow for a cellular phosphorylation assay via Western blot.
Protocol 3: Cell Proliferation/Viability Assay (MTT or similar)
This assay determines the effect of the compound on cell growth and survival, which is often a downstream consequence of inhibiting a kinase involved in proliferation pathways.[4]
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
MTT reagent (or similar viability reagent like resazurin or CellTiter-Glo®).
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).
-
96-well clear-bottom assay plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
| Parameter | Description |
| GI₅₀ | The half-maximal growth inhibitory concentration of the test compound. |
| Dose-response curve | A graphical representation of the relationship between the concentration of the compound and the cellular response. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for characterizing the biological activity of this compound, with a strategic focus on its potential as a kinase inhibitor. Positive results from these assays, particularly a low IC₅₀ in the biochemical assay that translates to potent inhibition of cellular phosphorylation and proliferation, would provide strong evidence for its mechanism of action.
Further investigations could include broader kinase profiling to assess selectivity, biophysical assays to confirm direct binding to the target, and in vivo studies in relevant disease models to evaluate therapeutic potential.[9][12] The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking, may contribute to potent and selective interactions with the target kinase.[10]
References
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- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
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- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
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- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- A Technical Guide to the Biological Activity Screening of 3-Aminopyridazine Derivatives. Benchchem.
- Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry - ACS Publications.
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- Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
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protocol for testing the in vitro efficacy of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
An Application Note and Protocol for Determining the In Vitro Efficacy of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Introduction: A Systematic Approach to Characterizing a Novel Pyridazin-3-amine Analog
The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, kinase inhibitory, and cardiovascular effects. The compound this compound belongs to the pyridazin-3-amine class, suggesting its potential as a modulator of key cellular processes.[1][2] The rigorous in vitro evaluation of such novel chemical entities is the critical first step in the drug discovery pipeline, providing essential insights into a compound's potency, selectivity, and mechanism of action.[3][4][5]
This guide provides a structured, multi-tiered protocol for characterizing the in vitro efficacy of this compound. It is designed for researchers, scientists, and drug development professionals, moving from broad assessments of cellular impact to more focused, target-oriented assays. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
Tier 1: Foundational Analysis - General Cytotoxicity and Viability Screening
The initial step for any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6][7] This provides a baseline understanding of the compound's potency and therapeutic window. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of living cells as a proxy for viability.[6][7][8]
Expert Insight: Why the MTT Assay is a Cornerstone of Initial Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its simplicity, cost-effectiveness, and high-throughput compatibility.[6][7] It relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells. While straightforward, it is important to remember this is a measure of metabolic activity, not a direct count of live cells. Other assays like the LDH release assay, which measures membrane integrity, can provide complementary cytotoxicity data.[6][8][9]
Experimental Workflow: A Tiered Approach
The overall strategy follows a logical progression from broad screening to specific mechanistic studies.
Caption: High-level workflow for in vitro efficacy testing.
Protocol 1.1: MTT Assay for Determining IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[3]
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.[7][10]
-
Trypsinize and count cells. Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells, including the vehicle control, to avoid solvent-induced toxicity.[11]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Incubation and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[12][13]
-
Data Presentation: Summarizing Cytotoxicity
Quantitative data should be presented clearly to allow for easy comparison of the compound's activity across different cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 8.4 |
| A549 | Lung Carcinoma | 48 | e.g., 15.2 |
| HEK293 | Normal Embryonic Kidney | 48 | e.g., >100 |
Tier 2: Target-Oriented Assays - Investigating the Mechanism of Action
Given that pyridazine derivatives are frequently identified as kinase inhibitors, a logical next step is to assess the compound's activity against a representative kinase or a panel of kinases.[1] An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[14][15][16]
Expert Insight: Choosing the Right Kinase Assay Format
In vitro kinase assays can be performed in various formats. Radiometric assays using 32P-labeled ATP are highly sensitive and considered a gold standard, but they require specialized handling.[17] Non-radioactive methods, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), offer safer and higher-throughput alternatives. The choice depends on the available equipment and specific research goals. This protocol describes a general, non-radioactive, plate-based format.
Hypothetical Kinase Signaling Pathway
The diagram below illustrates a generic signaling cascade that is often targeted in cancer therapy, where an upstream kinase activates a downstream substrate, leading to cell proliferation. Our test compound could potentially inhibit this process.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Protocol 2.1: In Vitro Biochemical Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of the compound on a purified kinase enzyme.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute the purified active kinase (e.g., a specific tyrosine or serine/threonine kinase) and its corresponding substrate (peptide or protein) in the kinase buffer to desired concentrations.[14][15]
-
Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[18]
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 384-well assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.[14]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate using a method appropriate for the assay format (e.g., by adding a detection reagent that produces a luminescent or fluorescent signal).
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.[19]
-
Assay Validation and Trustworthiness
To ensure the integrity of the generated data, every assay must be validated.[20][21][22] This involves assessing several key parameters to confirm that the assay is robust, reproducible, and fit for purpose.[23]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Z'-factor | A measure of assay quality, reflecting the dynamic range and data variation. | Z' > 0.5 |
| Signal-to-Background | The ratio of the signal from the uninhibited control to the background noise. | S/B > 10 |
| Precision | The closeness of agreement between independent test results (intra- and inter-assay). | Coefficient of Variation (CV) < 15% |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Viability/Activity change < 10% |
Conclusion
This application note provides a comprehensive and methodologically sound framework for the initial in vitro characterization of this compound. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to specific, target-oriented mechanistic studies, researchers can efficiently determine the compound's biological activity profile. Adherence to detailed protocols, rigorous data analysis, and robust assay validation are paramount for generating high-quality, reliable data that can confidently guide further drug development efforts.
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Gunda, V., & Burikhanov, R. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
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Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
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Oreate AI. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Oreate AI Blog. [Link]
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Sittampalam, G. S., et al. (Eds.). (2012-Present). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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An, W. F., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]
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GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Menden, M. P., et al. (2019). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife. [Link]
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TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]
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May-Hübner, E., & Johnson, T. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
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Shah, A. K., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Klapproth, E., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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Gordon, V. M., & Leppla, S. H. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. NIH Public Access. [Link]
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ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
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Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Porsolt. [Link]
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Sketchviz. (n.d.). A Quick Introduction to Graphviz. Sketchviz. [Link]
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Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Gomha, S. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]
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Application Notes & Protocols for the In Vivo Formulation of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the formulation of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (hereinafter referred to as 'the compound'), a novel pyridazine derivative, for in vivo preclinical studies. Given its predicted low aqueous solubility, this guide emphasizes strategies to enhance bioavailability and ensure consistent exposure in animal models. The protocols herein are designed to be adaptable, providing a framework for logical formulation development from initial physicochemical characterization to the final preparation of dosing vehicles for various routes of administration.
Part 1: Introduction and Pre-formulation Considerations
The compound, this compound, is a substituted aminopyridazine, a class of heterocyclic compounds with a wide range of pharmacological activities.[1] Its molecular structure, characterized by a pyridazine core with methyl and pentyl substitutions, suggests significant lipophilicity and, consequently, poor water solubility. This poses a considerable challenge for in vivo studies, where achieving adequate and reproducible systemic exposure is paramount for meaningful pharmacological and toxicological assessment.[2][3]
Effective preclinical development hinges on a robust formulation strategy that addresses the compound's specific physicochemical properties.[4][5] This guide outlines a systematic approach, beginning with essential pre-formulation studies to characterize the molecule, followed by a logical progression to vehicle selection and the development of stable, administrable formulations.
The Biopharmaceutical Classification System (BCS) Framework
The Biopharmaceutics Classification System (BCS) is a foundational tool for classifying drug substances based on their aqueous solubility and intestinal permeability.[6][7][8] While the permeability of the compound is yet to be determined, its predicted low solubility likely places it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8][9] Formulation strategies for these classes focus on overcoming the solubility barrier to improve absorption.[2][10]
Pre-formulation Studies: The First Critical Step
Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is essential. These initial studies will dictate the most viable formulation approaches.
Experimental Protocol 1: Physicochemical Characterization
-
Aqueous Solubility Determination:
-
Prepare saturated solutions of the compound in various aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers) to mimic the physiological pH range of the gastrointestinal tract.[11]
-
Equilibrate the solutions at 25°C and 37°C for 24-48 hours.
-
Filter the samples and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Rationale: This determines the pH-dependent solubility profile and helps classify the compound within the BCS framework.
-
-
Solubility in Organic Solvents and Co-solvents:
-
Assess the compound's solubility in a panel of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO, Cremophor® EL, Tween® 80).[12][13][14]
-
Rationale: This information is crucial for developing solution-based or co-solvent formulations.
-
-
LogP/LogD Determination:
-
Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at physiological pH.
-
Rationale: These values provide a quantitative measure of the compound's lipophilicity, which influences its permeability and potential for formulation in lipid-based systems.
-
-
Solid-State Characterization:
-
Utilize techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine the compound's crystallinity, melting point, and thermal stability.
-
Rationale: Understanding the solid-state properties is critical for developing stable suspension formulations and identifying potential issues like polymorphism.
-
Hypothetical Pre-formulation Data Summary
For the purpose of this guide, we will assume the following hypothetical data for the compound:
| Property | Result | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Insufficient for aqueous solution at required doses. |
| Solubility in PEG 400 | 50 mg/mL | Good candidate for co-solvent or solution-based formulations. |
| Solubility in Corn Oil | 15 mg/mL | Suitable for lipid-based formulations. |
| Calculated LogP | 4.2 | High lipophilicity, suggesting good permeability but poor aqueous solubility. |
| Solid State | Crystalline solid, stable up to 150°C | Suitable for suspension formulation if micronized. |
This data strongly suggests a BCS Class II classification and directs our formulation strategy towards solubility enhancement.
Part 2: Formulation Development Strategies
Based on the pre-formulation data, several strategies can be employed to formulate the compound for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the species being studied.[15][16]
Figure 1: Decision workflow for selecting a formulation strategy based on pre-formulation data and route of administration.
Oral Formulations
Oral administration is often preferred for its convenience in preclinical studies.[3]
This approach is viable if the compound is sufficiently soluble in a mixture of pharmaceutically acceptable solvents.[17]
Protocol 2: Preparation of a Co-solvent Oral Formulation (e.g., 10 mg/mL)
-
Vehicle Preparation: Prepare a vehicle consisting of 40% Polyethylene Glycol 400 (PEG 400), 10% Ethanol, and 50% Purified Water (v/v/v).
-
Solubilization:
-
Weigh the required amount of the compound.
-
Add the PEG 400 and ethanol to a sterile glass vial.
-
Add the compound to the PEG 400/ethanol mixture and vortex or sonicate until fully dissolved. Gentle warming (to ~40°C) may be applied if necessary.
-
Slowly add the purified water while stirring to form a clear, homogenous solution.
-
-
Final QC: Visually inspect for any precipitation or phase separation. Measure the pH of the final solution.
If a solution is not feasible due to solubility limits or potential toxicity of co-solvents, a suspension can be used.[13] Particle size reduction (micronization) is often necessary to improve dissolution and absorption.
Protocol 3: Preparation of a Micronized Aqueous Suspension (e.g., 10 mg/mL)
-
Micronization (if required): If the starting material has a large particle size, micronize the compound using techniques like jet milling to achieve a particle size distribution predominantly below 10 µm.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in purified water. Add 0.1% (v/v) of Tween® 80 as a wetting agent.[18]
-
Suspension Formulation:
-
Weigh the micronized compound.
-
Create a paste by adding a small amount of the vehicle to the compound and triturating.
-
Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
Homogenize the suspension using a high-shear mixer if necessary.
-
-
Final QC: Visually inspect for uniformity and ease of resuspension. Particle size analysis can be performed to confirm distribution.
For highly lipophilic compounds, formulation in an oil or a self-emulsifying drug delivery system (SEDDS) can enhance absorption via the lymphatic pathway.[2][10]
Protocol 4: Preparation of a Lipid-Based Oral Formulation (e.g., 5 mg/mL)
-
Vehicle Selection: Use a pharmaceutical-grade oil such as corn oil, sesame oil, or medium-chain triglycerides (MCT).[13]
-
Solubilization:
-
Weigh the required amount of the compound.
-
Add the compound to the selected oil in a sterile glass vial.
-
Stir and gently warm (to ~40-50°C) until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Final QC: Visually inspect to ensure the compound remains in solution upon cooling.
Intravenous Formulations
IV formulations require strict adherence to sterility, isotonicity, and physiological pH. The use of excipients is more restricted compared to oral formulations.[19]
Protocol 5: Preparation of an IV Co-solvent Formulation (e.g., 2 mg/mL)
Caution: High concentrations of some co-solvents can cause hemolysis or phlebitis. Vehicle toxicity must be evaluated.[18]
-
Vehicle Preparation: A common IV vehicle for poorly soluble compounds is a mixture of Solutol® HS 15 (or Cremophor® EL), ethanol, and Water for Injection (WFI). A typical ratio might be 10% Solutol® HS 15, 10% ethanol, and 80% WFI. All components must be sterile.
-
Aseptic Preparation:
-
In a sterile environment (e.g., a laminar flow hood), dissolve the weighed compound in the ethanol and Solutol® HS 15.
-
Slowly add the WFI while stirring.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Final QC: Inspect for clarity and particulates. The formulation should be tested for endotoxin levels.
Part 3: Stability and Quality Control
Ensuring the stability of the formulation is crucial for the integrity of in vivo studies.[20][21] Stability testing should be conducted under the expected storage and handling conditions.[22]
Figure 2: Quality control workflow for preclinical formulation preparation and administration.
Formulation Stability Assessment
Protocol 6: Short-Term Stability Testing
-
Sample Preparation: Prepare the final formulation as described in the protocols above.
-
Storage: Store aliquots of the formulation at relevant temperatures (e.g., refrigerated at 2-8°C and at ambient temperature) and protected from light.
-
Analysis: At specified time points (e.g., 0, 4, 24, and 48 hours), analyze the samples for:
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).
-
Potency: Quantify the compound's concentration using a validated HPLC method to ensure it remains within ±10% of the initial concentration.[20]
-
Purity: Assess for the presence of degradation products.
-
pH: Measure any changes in pH.
-
Part 4: General Best Practices
-
Vehicle Toxicity: Always run a vehicle-only control group in your in vivo experiments to account for any effects of the excipients.[18]
-
Pharmaceutical Grade: Whenever possible, use pharmaceutical-grade (USP/NF) excipients to minimize impurities.[23][24]
-
Aseptic Technique: For parenteral formulations, strict aseptic technique is mandatory to ensure sterility.[25]
-
Documentation: Maintain detailed records of all formulation components, preparation steps, and QC results.
By following a systematic approach grounded in solid pre-formulation science, researchers can develop robust and reliable formulations for this compound, enabling the successful execution of in vivo studies and the confident evaluation of its therapeutic potential.
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
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Application Notes & Protocols: 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine as a Chemical Probe for Glycogen Synthase Kinase 3 (GSK-3)
Document Version: 1.0
Abstract
These application notes provide a comprehensive guide for the characterization and use of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (hereafter designated as CMPA-3 ) as a chemical probe for Glycogen Synthase Kinase 3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in utilizing CMPA-3 to investigate the biological functions of GSK-3. We present the scientific rationale for targeting GSK-3 and detail a suite of protocols to rigorously validate CMPA-3's potency, selectivity, and mechanism of action in biochemical and cellular contexts. Adherence to these protocols will ensure the generation of robust and reproducible data, enabling confident interrogation of GSK-3 signaling pathways.
Introduction: The Rationale for a GSK-3 Chemical Probe
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, such as type 2 diabetes, Alzheimer's disease, and cancer.[1] Consequently, GSK-3 has emerged as a high-value target for therapeutic intervention.
Small molecule inhibitors, or chemical probes, are indispensable tools for dissecting the complex biology of protein kinases like GSK-3.[2][3][4] A high-quality chemical probe allows for the acute and reversible modulation of its target protein's activity, enabling researchers to link the protein's function to specific cellular phenotypes.[5][6] The pyridazine scaffold is a well-established pharmacophore in kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[7][8] Based on this precedent, we hypothesize that CMPA-3, a novel pyridazine derivative, acts as a potent and selective inhibitor of GSK-3.
This guide outlines the critical experiments required to validate CMPA-3 as a chemical probe for GSK-3, following the best practice guidelines established by the scientific community.[9][10]
Characterization of CMPA-3 as a GSK-3 Chemical Probe
The validation of a chemical probe rests on three pillars: potency , selectivity , and demonstrable on-target activity in a cellular context .[9] The following sections provide detailed protocols to assess CMPA-3 against these criteria.
Biochemical Potency Assessment
The initial step is to determine the direct inhibitory activity of CMPA-3 against purified GSK-3 enzyme. An in vitro kinase assay is the gold standard for this purpose.
Protocol 2.1.1: In Vitro GSK-3β Kinase Assay (Lanthascreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory potency (IC50) of CMPA-3 against human GSK-3β.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by GSK-3β. A terbium-labeled anti-phosphopeptide antibody binds to the phosphorylated substrate, bringing the terbium donor and the peptide's fluorescein acceptor into close proximity, resulting in a FRET signal. Inhibition of GSK-3β by CMPA-3 leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human GSK-3β (e.g., from Thermo Fisher Scientific)
-
Fluorescein-labeled GSK-3 substrate peptide (e.g., FITC-GSK3tide)
-
LanthaScreen™ Tb-anti-pGSK3tide antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
CMPA-3 (CAS: 910552-61-3)
-
384-well, low-volume, black plates
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Prepare a serial dilution of CMPA-3 in DMSO, followed by a 1:100 dilution in kinase buffer. The final concentration range should span from 1 nM to 100 µM.
-
Add 2.5 µL of the diluted CMPA-3 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing GSK-3β and the fluorescein-labeled substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value for GSK-3β.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the CMPA-3 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Data Interpretation: A potent chemical probe should exhibit an IC50 value of less than 100 nM.[9]
| Parameter | Expected Value for a High-Quality Probe |
| Biochemical IC50 | < 100 nM |
Cellular Target Engagement
Demonstrating that CMPA-3 can bind to GSK-3 within a cellular environment is a critical validation step.[2][11] This confirms the compound's cell permeability and its ability to interact with the target in a complex biological milieu.
Protocol 2.2.1: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (CMPA-3) to its target protein (GSK-3) stabilizes the protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble GSK-3 remaining after heat treatment at various temperatures, in the presence and absence of the compound.
-
Materials:
-
Cell line with endogenous expression of GSK-3 (e.g., HEK293T)
-
CMPA-3
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Anti-GSK-3β antibody for Western blotting
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with CMPA-3 (e.g., at 1 µM and 10 µM) or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (containing the soluble protein fraction).
-
Analyze the amount of soluble GSK-3β in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble GSK-3β against the temperature for each treatment condition.
-
The shift in the melting curve in the presence of CMPA-3 indicates target engagement.
-
-
Data Interpretation: A clear rightward shift in the melting curve for GSK-3β in CMPA-3-treated cells compared to the DMSO control confirms cellular target engagement. A high-quality probe should demonstrate target engagement at concentrations below 1 µM.[12]
Diagram 1: Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling
A crucial characteristic of a chemical probe is its selectivity for the intended target over other related proteins, particularly within the same family.[9][13] For a kinase inhibitor, this means profiling its activity against a broad panel of other kinases.
Protocol 2.3.1: Kinome-Wide Selectivity Profiling
-
Principle: Assess the inhibitory activity of CMPA-3 at a high concentration (e.g., 1 µM) against a large panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Procedure:
-
Submit CMPA-3 to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
The service will perform binding or enzymatic assays for CMPA-3 against their kinase panel.
-
The results are typically reported as the percentage of inhibition at a given concentration or as Kd values for the interacting kinases.
-
-
Data Interpretation:
-
A highly selective probe will show potent inhibition of GSK-3 and minimal activity against other kinases.
-
A common metric for selectivity is the S-score, which reflects the number of off-targets at a specific concentration. A lower S-score indicates higher selectivity.
-
Ideally, CMPA-3 should be at least 30-fold more potent against GSK-3 than against any other kinase.[9]
-
| Parameter | Expected Value for a High-Quality Probe |
| Selectivity (vs. Kinome) | >30-fold selectivity for GSK-3 over other kinases |
| S-Score (1µM) | Low (e.g., <0.05) |
Cellular Functional Assay
The final validation step is to demonstrate that CMPA-3 modulates a known downstream signaling pathway of GSK-3 in a dose-dependent manner.
Protocol 2.4.1: Inhibition of β-catenin Phosphorylation
-
Principle: In the canonical Wnt signaling pathway, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 leads to the accumulation of β-catenin. This protocol measures the levels of phosphorylated and total β-catenin in cells treated with CMPA-3.
-
Materials:
-
Cell line with active Wnt signaling (e.g., SW480) or stimulated with a Wnt ligand.
-
CMPA-3
-
DMSO
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and anti-GAPDH (loading control).
-
-
Procedure:
-
Plate SW480 cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CMPA-3 (e.g., 10 nM to 10 µM) or DMSO for 2-4 hours.
-
Lyse the cells and determine the protein concentration.
-
Perform Western blot analysis on the cell lysates.
-
Probe the blots with the specified primary antibodies, followed by the appropriate secondary antibodies.
-
Visualize and quantify the bands.
-
Calculate the ratio of phosphorylated β-catenin to total β-catenin for each treatment condition.
-
Plot this ratio against the logarithm of the CMPA-3 concentration to determine the cellular EC50.
-
-
Data Interpretation:
-
A dose-dependent decrease in the phosphorylation of β-catenin upon treatment with CMPA-3 confirms on-target functional activity.
-
The cellular EC50 should be within 10-fold of the biochemical IC50 and ideally below 1 µM.[9]
-
Diagram 2: GSK-3 in the Wnt Signaling Pathway
Caption: Role of GSK-3 in Wnt signaling and its inhibition by CMPA-3.
Summary of Validation Criteria
The following table summarizes the key parameters and recommended values for validating CMPA-3 as a high-quality chemical probe for GSK-3.
| Validation Parameter | Assay | Recommended Criteria |
| Biochemical Potency | In vitro kinase assay (TR-FRET) | IC50 < 100 nM |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Demonstrable thermal shift at ≤ 1 µM |
| Kinome Selectivity | Broad kinase panel screen | >30-fold selectivity over other kinases |
| Cellular Functional Activity | β-catenin phosphorylation assay | EC50 < 1 µM (and within 10-fold of biochemical IC50) |
Conclusion
The protocols and guidelines presented in this document provide a rigorous framework for the validation of this compound (CMPA-3) as a chemical probe for GSK-3. By systematically evaluating its potency, selectivity, and cellular activity, researchers can establish the necessary confidence to use CMPA-3 for investigating the multifaceted roles of GSK-3 in health and disease. The use of well-characterized chemical probes is paramount for the integrity and reproducibility of biomedical research and is a critical step in the early stages of drug discovery.[2][5][11]
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Frye, S. V., … Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
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Bosc, N., Médard, J., F-F., C., & Kuster, B. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
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Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001–5010. [Link]
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Edwards, A. M., Bountra, C., Kerr, D. J., & Willson, T. M. (2009). The role of chemical probes in target discovery. Future Medicinal Chemistry, 1(7), 1199–1211. [Link]
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European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes. Retrieved January 20, 2026, from [Link]
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Lawrence, D. S., & Trau, M. (2005). Chemical probes of signal-transducing proteins. Accounts of Chemical Research, 38(11), 855–863. [Link]
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Müller, S., & Knapp, S. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 70(1), 3–6. [Link]
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Schreiber, S. L. (2015). The rise of molecular glues. Cell, 161(6), 1212–1220. [Link]
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Stockwell, B. R. (2004). Exploring biology with small organic molecules. Nature, 432(7019), 846–854. [Link]
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Structural Genomics Consortium, University of North Carolina, & University of Dundee. (2015). A guide to the use of chemical probes. [Link]
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Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Biology & Drug Design, 76(4), 287–289. [Link]
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Zuercher, W. J., Brown, P. J., & Willson, T. M. (2016). Chemical probes for kinases: the road less traveled. Journal of Medicinal Chemistry, 59(15), 6925–6944. [Link]
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Witherington, J., Bordas, V., Gaiba, A., Garton, N. S., Naylor, R., Rawlings, A. D., & Smith, K. J. (2003). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. Journal of Medicinal Chemistry, 46(1), 26–34. [Link]
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Application Notes and Protocols for High-Throughput Screening with 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery
The pyridazine ring is a versatile heterocyclic scaffold characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. This unique arrangement imparts distinct physicochemical properties, including weak basicity and a high dipole moment, making it an attractive core for designing bioactive molecules.[1] Within this class, pyridazin-3-amine analogs have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[2][3] These activities include potential as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents.[1][4] Notably, several approved drugs, such as the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, are built upon a 3-aminopyridazine core, highlighting its clinical relevance.[1]
The subject of this guide, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3), is a member of this promising chemical family.[5] While specific biological targets for this particular compound are not extensively documented in public literature, its structural similarity to known kinase and phosphodiesterase (PDE) inhibitors makes it a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these important enzyme families.[6][7]
This document provides a comprehensive guide for initiating an HTS campaign with this compound, using the discovery of novel protein kinase inhibitors as a representative workflow. The principles and protocols described herein are adaptable to other target classes, such as PDEs, with appropriate modifications to the assay technology.
Part 1: Assay Selection and Development for a Kinase Target
Protein kinases are a major class of drug targets, and numerous HTS technologies have been developed for identifying their inhibitors.[8][9] The choice of assay technology is critical and depends on factors such as the nature of the kinase, available reagents, and instrumentation. For this application note, we will focus on a Fluorescence Polarization (FP) based assay, a robust, homogenous (no-wash) method well-suited for HTS.[10]
The Principle of the Fluorescence Polarization (FP) Kinase Assay
FP technology monitors the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein.[11][12] The principle is based on the rotational speed of molecules in solution.
-
Low Polarization: A small fluorescent tracer, when excited by polarized light, tumbles rapidly in solution during the fluorescence lifetime. This rapid rotation results in the emission of depolarized light, leading to a low FP signal.[10]
-
High Polarization: When the fluorescent tracer is bound to a much larger molecule, such as a protein kinase or a phosphorylated peptide captured by an antibody, its rotation is significantly slowed. This slow tumbling results in the emission of light that remains highly polarized, leading to a high FP signal.[11][12]
In a competitive FP kinase assay, an inhibitor compound will compete with the fluorescent tracer for binding to the kinase's active site, preventing the formation of the large, slow-rotating complex and thus causing a decrease in the FP signal.
Diagram: Principle of Competitive FP Assay
Caption: High-throughput screening workflow for an FP-based kinase assay.
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of the test compound, this compound, and controls from the source plates to the 384-well assay plates.
-
Negative Control: Wells containing only DMSO (0% inhibition).
-
Positive Control: Wells containing a saturating concentration of a known inhibitor (100% inhibition).
-
-
Reagent Addition 1 (Kinase): Add 5 µL of the target kinase solution (at 2X the final concentration) to all wells of the assay plate using an automated dispenser.
-
Reagent Addition 2 (Tracer): Add 5 µL of the fluorescent tracer solution (at 2X the final concentration) to all wells. The final assay volume is 10 µL.
-
Incubation: Centrifuge the plates briefly to mix and collect the contents. Incubate the plates at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plates on a fluorescence polarization plate reader using appropriate excitation and emission filters.
Part 3: Data Analysis and Hit Confirmation
The raw data from the HTS must be processed to identify "hits"—compounds that exhibit a desired level of activity. [13][14]
Primary Data Analysis
-
Normalization: The raw FP values (in milli-polarization units, mP) are converted to percent inhibition using the plate controls.
-
Formula: % Inhibition = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control)
-
-
Hit Selection: A hit threshold is defined. A common approach is to select compounds that show inhibition greater than three times the standard deviation (SD) of the sample population mean or a fixed cutoff (e.g., >50% inhibition). [15]
Hit Confirmation and Follow-up
Primary hits from a single-concentration screen must be validated through a series of follow-up experiments to eliminate false positives and confirm activity. [14][16]
-
Hit Re-test: The initial hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curve: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 value).
-
Orthogonal Assays: To rule out assay-specific artifacts, activity should be confirmed in a different assay format. For example, if the primary screen was a binding assay (like FP), an orthogonal assay could be a functional assay that measures enzyme activity, such as an ADP-Glo™ or TR-FRET assay. [9][17]4. Counter-Screens: If the assay technology is prone to specific types of interference (e.g., fluorescence quenching), counter-screens should be performed to identify and eliminate compounds that interfere with the detection method. [16]
Alternative HTS Technology: AlphaLISA
For certain targets, especially those involving protein-protein interactions or detection of second messengers, Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is a powerful alternative. [18][19]
-
Principle: AlphaLISA is a bead-based assay that relies on the proximity of a "Donor" and an "Acceptor" bead. [20]When the beads are brought close together by a biological interaction, excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. [21]* Application for Kinases: A biotinylated substrate can be captured by a streptavidin-coated Donor bead, while a phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated product. Kinase activity brings the beads together, generating a signal. An inhibitor like this compound would prevent substrate phosphorylation, leading to a loss of signal.
Diagram: AlphaLISA Principle for Kinase Assay
Caption: Principle of an AlphaLISA kinase assay for inhibitor screening.
Conclusion
This compound belongs to a chemical class with demonstrated biological relevance. This guide provides a robust framework for initiating an HTS campaign to elucidate its potential activity, using a kinase inhibitor screen as a detailed example. By following principles of rigorous assay development, employing optimized HTS protocols, and conducting thorough hit validation, researchers can effectively screen this and other novel compounds to identify promising starting points for drug discovery programs. The adaptability of HTS platforms allows for the exploration of various biological targets, maximizing the potential for discovering novel therapeutic agents.
References
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The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. (2024-05-16). Available at: [Link]
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Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. National Center for Biotechnology Information. Available at: [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. National Center for Biotechnology Information. Available at: [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Available at: [Link]
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. Available at: [Link]
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How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray. Creative Bioarray. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. National Center for Biotechnology Information. Available at: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]
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High-throughput screening for kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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High-throughput screening. Wikipedia. Available at: [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
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Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]
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Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
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Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Available at: [Link]
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Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available at: [Link]
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Hit Discovery at Sygnature Discovery. Sygnature Discovery. Available at: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. Available at: [Link]
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AlphaScreen. BMG LABTECH. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. Available at: [Link]
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Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]
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Mastering Cell-Based Screening. Biocompare. Available at: [Link]
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Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Center for Biotechnology Information. Available at: [Link]
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Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. ResearchGate. Available at: [Link]
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Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. National Center for Biotechnology Information. Available at: [Link]
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The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. Available at: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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High throughput screening at The DISC: a new era of drug discovery. YouTube. Available at: [Link]
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N -Phenyl-4-pyrazolo[1,5- b ]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. ResearchGate. Available at: [Link]
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N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. National Center for Biotechnology Information. Available at: [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. National Center for Biotechnology Information. Available at: [Link]
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Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. Acta Crystallographica Section E. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Welcome to the technical support center for the synthesis and yield optimization of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals. Pyridazine derivatives are a critical class of nitrogen-containing heterocycles, recognized for their broad biological activities and increasing presence in FDA-approved therapeutics.[3][4] However, their synthesis can present unique challenges, often related to reaction conditions and substrate sensitivity.[5][6]
This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) based on a plausible and robust synthetic route. Our goal is to equip you with the technical insights and practical solutions needed to overcome common experimental hurdles and improve the yield and purity of your target compound.
Proposed Synthetic Pathway
The synthesis of 3-aminopyridazines often involves a multi-step sequence starting from accessible precursors. A common and reliable strategy involves the formation of a pyridazinone ring, followed by chlorination and subsequent nucleophilic amination. This approach offers robust and scalable transformations.
The proposed three-step pathway is as follows:
-
Cyclocondensation: Reaction of a suitable γ-ketoacid with hydrazine hydrate to form the 6-methyl-4-(pentan-3-yl)pyridazin-3(2H)-one intermediate. This reaction is a classic method for forming the pyridazine core.[7]
-
Chlorination: Conversion of the pyridazinone to the corresponding 3-chloro-6-methyl-4-(pentan-3-yl)pyridazine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 3-chloro group with an ammonia source to yield the final product, this compound. This is a well-established method for producing aminopyridazines from their chloro-derivatives.[8][9]
Caption: Proposed three-step synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 6-Methyl-4-(pentan-3-yl)pyridazin-3(2H)-one
-
To a solution of 2-(pentan-3-yl)-4-oxohexanoic acid (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate as an off-white solid.
Protocol 2: Synthesis of 3-chloro-6-methyl-4-(pentan-3-yl)pyridazine
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Add 6-methyl-4-(pentan-3-yl)pyridazin-3(2H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq).
-
Slowly heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. The mixture should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chloropyridazine.
Protocol 3: Synthesis of this compound
-
In a sealed pressure vessel, combine 3-chloro-6-methyl-4-(pentan-3-yl)pyridazine (1.0 eq) and concentrated aqueous ammonia (20-30 eq).
-
Heat the vessel to 140-160 °C and maintain for 12-18 hours. The internal pressure will increase significantly.
-
Cool the vessel to room temperature before opening.
-
Extract the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the final product.[8][9]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My yield for the cyclocondensation (Step 1) is consistently low. What are the most common causes? A: Low yields in this step often stem from three primary factors.[5] First, the purity of the γ-ketoacid is critical; impurities can lead to significant side reactions. We recommend purifying your starting material if its purity is below 95%. Second, the reaction is sensitive to temperature. Overheating can cause decomposition, while insufficient heat leads to an incomplete reaction. A steady, controlled reflux is optimal. Finally, ensuring a slight excess of fresh hydrazine hydrate can help drive the reaction to completion.
Q2: The chlorination step (Step 2) results in a dark, tarry crude product. How can I improve this? A: The formation of a dark, unmanageable crude product is typically due to decomposition, either during the reflux or the workup. The reaction of POCl₃ is highly exothermic, especially during the aqueous quench. Ensure your pyridazinone starting material is completely dry, as water reacts violently with POCl₃ and can initiate decomposition. When quenching, add the reaction mixture very slowly to a large volume of crushed ice with vigorous stirring to dissipate heat effectively.
Q3: Are there alternatives to using high pressure and temperature for the amination step (Step 3)? A: While heating with aqueous ammonia in a sealed vessel is a standard industrial method, other lab-scale options exist.[8] One alternative is to use a solution of ammonia in a solvent like 1,4-dioxane or isopropanol in a sealed tube. Another approach involves palladium-catalyzed amination (Buchwald-Hartwig amination), which can proceed under milder conditions but requires an inert atmosphere and specialized catalysts, adding complexity and cost.
Q4: How can I reliably monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most effective method. For Step 1, you will see the consumption of the ketoacid and the appearance of a new, typically more polar, spot for the pyridazinone. For Step 2, the polar pyridazinone will be replaced by a less polar spot for the chloropyridazine. For Step 3, the chloropyridazine spot will be replaced by the more polar aminopyridazine product. Use a combination of UV visualization and staining (e.g., potassium permanganate) to track all components.
Q5: What are the critical safety precautions for this synthesis? A: Several reagents in this synthesis require careful handling.
-
Hydrazine Hydrate: It is highly toxic and a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): It is extremely corrosive and reacts violently with water, releasing HCl gas. The entire procedure must be conducted in a fume hood, and care must be taken to avoid any contact with moisture.
-
Pressurized Reactions: The amination step generates high pressure upon heating. Use a pressure vessel that is rated for the expected temperature and pressure, and always allow it to cool completely to room temperature behind a blast shield before opening.
Data Summary Table
The following table outlines the expected parameters for each synthetic step. Yields are representative and may vary.
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Purification Method |
| 1 | Cyclocondensation | Hydrazine Hydrate | Ethanol, Reflux, 4-6 h | 80-90% | Precipitation/Filtration |
| 2 | Chlorination | Phosphorus Oxychloride | Neat, Reflux, 3-4 h | 70-85% | Column Chromatography |
| 3 | Amination | Aqueous Ammonia | Sealed Vessel, 140-160°C, 12-18 h | 60-75% | Recrystallization |
References
- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridazine Derivatives for Energetic Materials.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- ResearchGate. (2022, October 10). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Echemi. (n.d.). This compound.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- ResearchGate. (2025, August 5). Recent advances in pyridazine chemistry.
- PrepChem.com. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine.
- Arctom Scientific. (n.d.). CAS NO. 910552-61-3 | this compound | Catalog BD-A937959.
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- 9. prepchem.com [prepchem.com]
Technical Support Center: Stability of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Welcome to the technical support guide for 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve challenges, ensuring the integrity and reliability of their experimental data.
Section 1: Compound Profile & Intrinsic Stability Considerations
This compound (CAS No. 910552-61-3) is a substituted pyridazine derivative.[1] Understanding its structural components is key to predicting its stability profile.
-
Pyridazine Ring: This N-heterocycle possesses a significant dipole moment and robust hydrogen-bonding capabilities.[2] While contributing to specific molecular interactions, the ring system can be susceptible to photodegradation and oxidative cleavage under certain conditions.[3][4][5]
-
Amine Group (-NH₂): The primary amine at the 3-position is a primary site for chemical reactivity. It is susceptible to oxidation, which is a common degradation pathway for amine-containing compounds.[6][7]
-
Alkyl Substituents: The methyl and pentan-3-yl groups are generally stable but can influence the molecule's solubility and steric accessibility to the reactive sites.
This combination of a π-deficient, electron-withdrawing pyridazine ring and an electron-donating amine group dictates the compound's chemical behavior and potential degradation pathways.
Section 2: Troubleshooting Guide for Solution Stability
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Question: My solution of the compound has developed a yellow or brown tint. What does this indicate and what should I do?
Answer:
A color change is a strong visual indicator of chemical degradation.[4][6] For pyridazine and amine-containing compounds, this often results from the formation of oxidized or polymeric byproducts, which are frequently colored.
Causality: The primary amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. The pyridazine ring itself can also undergo reactions that lead to colored degradants.
Troubleshooting Steps:
-
Do Not Use: Avoid using the discolored solution for any critical experiments, as the presence of degradation products will lead to inaccurate and unreliable results.
-
Verify Purity: Analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and characterize the impurity profile.[6][8]
-
Prepare Fresh Solution: Prepare a new solution using high-purity solvent and fresh, solid compound.
-
Implement Preventative Measures:
-
Solvent Degassing: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) to slow the rate of degradation.
-
Question: I am observing unexpected peaks in my HPLC/LC-MS chromatogram. How can I determine if they are degradation products?
Answer:
The appearance of new peaks in a chromatogram is a classic sign of either contamination or compound degradation.[4] A systematic approach is required to identify the source.
Causality: Degradation products will have different physicochemical properties (e.g., polarity, size) than the parent compound, causing them to elute at different retention times during chromatographic separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Question: My quantitative results are inconsistent between experiments. Could this be a stability issue?
Answer:
Yes, inconsistent quantification is a frequent consequence of poor compound stability. If the compound degrades in the stock solution or in the autosampler vial while awaiting injection, the measured concentration of the active parent compound will decrease over time.
Causality: The rate of degradation can be influenced by subtle variations in experimental conditions (e.g., ambient temperature, light exposure, time in autosampler) between runs, leading to non-reproducible results.
Troubleshooting Steps:
-
Autosampler Stability Study: Place a prepared sample in the HPLC autosampler and inject it at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Plot the peak area of the parent compound versus time. A downward trend indicates instability under the autosampler conditions.
-
Solution Stability Study: Prepare a stock solution and store it under your standard laboratory conditions. Aliquot and analyze samples at various time points (e.g., Day 0, 1, 3, 7). A decrease in the parent peak area over time confirms solution instability.
-
Standardize Procedures:
-
Always prepare fresh working solutions immediately before an experiment.
-
Minimize the time samples spend in the autosampler. Use a refrigerated autosampler if possible.
-
Strictly control the storage conditions (temperature, light exposure) of stock solutions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
Based on its chemical structure, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation.
-
Oxidation: The primary amine is highly susceptible to oxidation, potentially forming nitroso, nitro, or other oxidized species. The pyridazine ring itself can also undergo oxidative cleavage.[3][6]
-
Hydrolysis: While the pyridazine ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to ring-opening or cleavage of the amine group.
-
Photodegradation: Aromatic N-heterocycles like pyridazine are known to be sensitive to light.[4][9] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
Q2: What are the recommended storage conditions for a stock solution?
To ensure maximum stability and shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: 2-8°C for short-term (1-2 weeks) or -20°C to -80°C for long-term storage.
-
Light: Protected from light using amber vials or by wrapping in foil.[4]
-
Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[6]
-
Container: Use tightly sealed, high-quality glass or polypropylene vials.
Q3: Which analytical techniques are best suited for a stability study of this compound?
A multi-faceted analytical approach provides the most comprehensive data.
-
HPLC with UV Detection: This is the workhorse method for quantifying the parent compound and detecting impurities that possess a UV chromophore. It is excellent for determining purity and calculating the rate of degradation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown degradation products. By providing the mass-to-charge ratio (m/z) of the impurity peaks, it allows for the determination of their molecular weights and fragmentation patterns, which are crucial for structural elucidation.[6][10]
| Analytical Method | Primary Use in Stability Testing | Advantages | Limitations |
| HPLC-UV | Quantification of parent compound; Purity assessment | High resolution, widely available, robust for quantitative analysis.[8] | Requires impurities to have a UV chromophore; provides no structural information on its own. |
| LC-MS | Identification of unknown degradation products | High sensitivity, provides molecular weight and structural information about impurities.[10] | Can be less quantitative than HPLC-UV unless properly calibrated with standards. |
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule. It helps identify potential degradation products and develop stability-indicating analytical methods.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Thermal: Use the stock solution as is.
-
Photolytic: Use the stock solution as is.
-
Control: Store an aliquot of the stock solution at 2-8°C, protected from light.
-
-
Apply Stress: Incubate the samples under the specified conditions (e.g., elevated temperature, light exposure).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 2: Suggested HPLC Method for Stability Analysis
This method serves as a starting point and should be validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis scan.
This guide is intended to provide a framework for addressing the stability of this compound. Always consult relevant regulatory guidelines, such as those from the ICH, for formal stability testing protocols in drug development.
References
-
Shevchenko, V. O., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
(6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. Available at: [Link]
-
Shevchenko, V. O., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]
-
Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Journal of Environmental Management, 228, 395-403. Available at: [Link]
-
Mondal, M. K., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Engineering and Technology Research, 3(10), 294-306. Available at: [Link]
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- 9. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
troubleshooting unexpected results in assays with 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3)[1]. This compound belongs to the pyridazin-3-amine class, a versatile scaffold known for a wide spectrum of biological activities, including kinase inhibition and anti-inflammatory effects[2][3]. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, make it a valuable moiety in drug design but can also present specific challenges during experimental use[4]. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate potential challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and potential applications of this compound? this compound is a heterocyclic amine. The pyridazine ring is a key feature in several approved drugs and clinical candidates, valued for its ability to engage in drug-target interactions while offering favorable metabolic properties compared to other aromatic rings[4]. Derivatives of the pyridazin-3-amine and pyridazinone core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and kinase inhibitory effects[2][5][6]. Given this background, this compound is likely being investigated for similar activities, making it relevant for enzymatic and cell-based screening assays.
Q2: I've just received this compound and it won't dissolve in my aqueous assay buffer. What is the first step? This is the most common challenge for novel, hydrophobic small molecules. It is estimated that 70-80% of compounds in drug discovery pipelines are poorly soluble in water[7]. The immediate and standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common and powerful choice[8][9]. From this primary stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low and consistent across all wells, typically below 0.5% (v/v), to avoid solvent-induced artifacts[8].
Q3: How should I store the solid compound and its stock solutions to ensure stability? To maximize stability and shelf-life, the solid powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions in DMSO, short-term storage (1-2 weeks) at 4°C is acceptable, but for long-term storage, aliquoting the stock into single-use vials and storing at -20°C or -80°C is strongly recommended to avoid repeated freeze-thaw cycles[10]. The pyridazine ring can be susceptible to photodegradation, so protecting solutions from light is a critical precaution[10]. Any change in the color of a solution may indicate degradation[10].
Q4: What starting concentration range should I use for my initial screening assays? For a novel compound without established potency data, a wide concentration range is recommended for initial dose-response experiments. A common starting point is a top concentration of 10 µM to 30 µM, followed by a series of 3-fold or 10-fold serial dilutions. This range is typically sufficient to observe an effect for moderately potent compounds and establish a preliminary IC50/EC50 value. If the compound's mechanism is completely unknown, broader screening against panels of kinases or receptors may be necessary to identify its primary targets[11].
Troubleshooting Guide: Unexpected Assay Results
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Category 1: Solubility and Compound Handling
Q5: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this? This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds[9]. The abrupt change in solvent polarity from organic (DMSO) to aqueous causes the compound to crash out of solution.
Causality: The compound's solubility limit in the final aqueous buffer is much lower than the concentration you are trying to achieve.
Solutions (in order of preference):
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Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound. Determine if a potent effect can be observed below the precipitation threshold.
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Modify the Dilution Method: Instead of a single large dilution step, perform a multi-step serial dilution in an intermediate solvent or directly in the assay buffer. Gently vortexing or mixing during dilution can also help.
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Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your final assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles[9].
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Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the compound's solubility[9].
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Adjust Buffer pH: If the compound has ionizable groups (the aminopyridazine moiety is basic), adjusting the buffer's pH may significantly improve solubility[9]. Basic compounds are often more soluble at a slightly acidic pH where they can be protonated.
Caption: Troubleshooting workflow for compound precipitation.
Category 2: Inconsistent or Non-Reproducible Assay Results
Q6: I am seeing significant well-to-well variability and my dose-response curves are not sigmoidal. What are the likely causes? Poor data quality can derail a project. The root cause is often related to either compound behavior or technical assay execution[12].
Causality & Solutions:
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Compound Instability: The compound may be degrading over the course of the experiment[10].
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Solution: Prepare fresh dilutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in aqueous buffer at room temperature. Run a time-course experiment to see if the inhibitory effect diminishes over time[13].
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Incomplete Solubilization: Even if not visibly precipitating, the compound may be forming micro-aggregates, leading to inconsistent concentrations.
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Solution: Briefly sonicate or vortex the stock solution before making dilutions. Ensure all solutions are clear. Re-evaluate the need for surfactants as described in Q5[9].
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Assay System Drift: The performance of reagents or the detector can change over the time it takes to read a full plate[14].
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Solution: Ensure all reagents are fully equilibrated to the assay temperature. Randomize the layout of samples on the microplate to avoid edge effects or systematic drift.
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Technical Errors: Inconsistent pipetting is a frequent source of variability.
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Solution: Use calibrated pipettes. For multi-channel pipetting, ensure all tips are drawing and dispensing liquid consistently. Perform a "dry run" with colored liquid to check technique.
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Category 3: Unexpected Biological Activity
Q7: My compound shows potent activity in my primary enzymatic assay, but has no effect or is toxic in a cell-based follow-up assay. Why the discrepancy? This is a common and important observation in drug discovery, highlighting the difference between a purified biochemical environment and a complex cellular system.
Causality & Solutions:
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Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the molecule, such as lipophilicity and molecular size, are key determinants of permeability[15].
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Solution: Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross membranes. Structural modifications to the molecule may be needed to improve its drug-like properties[15].
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Efflux Pump Activity: The compound may enter the cell but is actively pumped out by efflux transporters like P-glycoprotein (P-gp), preventing it from reaching an effective intracellular concentration[15].
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Solution: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored.
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Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes (e.g., Cytochrome P450s)[11].
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Solution: Perform metabolic stability assays using liver microsomes or hepatocytes to determine the compound's metabolic half-life.
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Off-Target Toxicity: The observed cytotoxicity may be unrelated to the primary target and caused by the compound hitting one or more unintended "off-targets"[16][17].
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Solution: Conduct a broad-panel counterscreen (e.g., a safety pharmacology panel) to identify unintended interactions with other kinases, receptors, or enzymes[11].
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Caption: On-target vs. off-target effects of a small molecule inhibitor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To create a high-concentration, stable stock solution for subsequent experimental dilutions.
Materials:
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This compound (solid powder)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Amber glass or polypropylene vials
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Vortex mixer and/or sonicator
Procedure:
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Calculate Required Mass: Determine the molecular weight (MW) of the compound. Let's assume a hypothetical MW of 205.3 g/mol for calculation purposes. To make 1 mL of a 10 mM stock:
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Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
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Mass (mg) = 0.010 mol/L * 0.001 L * 205.3 g/mol * 1000 mg/g = 2.053 mg
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Weigh Compound: Carefully weigh out the calculated mass of the solid compound and place it into a sterile, appropriately sized vial.
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Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL for the calculation above) to the vial.
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Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
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Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in polypropylene tubes. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro Kinase Inhibition Assay (TR-FRET format)
Objective: To determine the IC50 value of the compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a common format for screening kinase inhibitors[18].
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it close to an acceptor fluorophore on the substrate. This proximity allows for FRET, and the resulting signal is proportional to kinase activity. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Materials:
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Kinase of interest (e.g., p38α) and its specific substrate peptide.
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ATP solution.
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Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and a surfactant like Brij-35)[18].
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TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and acceptor-labeled substrate).
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Stop solution (e.g., EDTA in buffer).
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Compound stock solution (10 mM in DMSO) and serially diluted compound plates.
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Microplate reader capable of TR-FRET detection.
Procedure:
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Compound Dilution: Prepare a serial dilution of the compound in DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is common. Then, dilute this plate into the assay buffer to create the final concentrations for the assay (this intermediate dilution minimizes the final DMSO concentration).
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Assay Plate Setup:
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Add 5 µL of the serially diluted compound (in assay buffer) to the wells of a low-volume 384-well plate.
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Controls: Include wells for:
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Positive Control (No Inhibition): Add 5 µL of buffer with the same final DMSO concentration as the compound wells (e.g., 0.5% DMSO).
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Negative Control (100% Inhibition): Add 5 µL of a known potent inhibitor for the kinase or stop solution.
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-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate peptide in kinase assay buffer. Add 5 µL of this mix to each well.
-
Prepare an ATP solution in kinase assay buffer. Initiate the reaction by adding 5 µL of the ATP solution to all wells.
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Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 60 minutes)[18].
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-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of stop solution containing the TR-FRET detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
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-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
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Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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References
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Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. Retrieved from Benchchem website.[8]
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Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from Catalent website.[7]
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Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors. Retrieved from Benchchem website.[9]
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Al-Sanea, M. M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.[15]
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Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.[19]
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Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Retrieved from Benchchem website.[18]
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Benchchem. (n.d.). Stability issues of 3-Pyridazinealanine in solution. Retrieved from Benchchem website.[10]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.[4]
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Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from Thermo Fisher Scientific website.[20]
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ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings. Retrieved from ResearchGate.[21]
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Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich website.
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from BMG LABTECH website.[14]
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Johnson, G. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central.[16]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from Phenomenex website.[22]
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Molecular B•Log. (n.d.). Assay Troubleshooting. Retrieved from MB-About.[12]
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Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Pyridazine Toxicity. Retrieved from Benchchem website.[11]
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Benchchem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Retrieved from Benchchem website.[2]
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Benchchem. (n.d.). The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from Benchchem website.[23]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[5]
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Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from Baruch S. Blumberg Institute website.[24]
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Worthington Biochemical. (n.d.). Effects of Inhibitors on Enzyme Activity. Retrieved from Worthington Biochemical website.[25]
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PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from PubChem.[26]
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Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.[13]
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Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.[6]
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ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from ResearchGate.[27]
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ResearchGate. (n.d.). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities | Request PDF. Retrieved from ResearchGate.[28]
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Spatafora, C., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central.[29]
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Al-Omar, M. A., et al. (2016). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed Central.[30]
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de Souza, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers.[31]
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Janning, P. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences.[17]
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PubChem. (n.d.). 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine. Retrieved from PubChem.[32]
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De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[33]
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PubChem. (n.d.). Aminopyridazine. Retrieved from PubChem.[34]
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ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from ResearchGate.[35]
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El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.[3]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from Organic Chemistry Portal.[36]
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Santa Cruz Biotechnology. (n.d.). Pyridazin-3-amine. Retrieved from Santa Cruz Biotechnology website.[37]
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Gualtieri, F., et al. (2001). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.[38]
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Villalobos-Molina, R., et al. (2018). 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. PubMed.[39]
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Technical Support Center: Optimizing Dosage of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine for Cell-Based Assays
Welcome to the technical support center for utilizing 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine and related novel pyridazin-3-amine analogs in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reproducible dosage for this class of compounds. Given that this compound is a novel compound, this guide focuses on the foundational principles and systematic approaches required to characterize its activity in a cellular context.
The pyridazine and pyridazinone core is a "wonder nucleus" known for a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] Therefore, a methodical approach to dose optimization is crucial for elucidating the specific bioactivity of this compound.
Frequently Asked Questions (FAQs)
Part 1: Compound Handling and Stock Preparation
Q1: What is the best solvent for dissolving this compound for cell-based assays?
A1: For most non-polar, hydrophobic small molecules like those in the pyridazine family, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity for a wide range of organic compounds.[3][4] However, it is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][5][6]
Q2: How do I determine the solubility of this compound?
A2: Before starting any cell-based experiments, it is essential to determine the compound's solubility in your chosen solvent and final assay medium. A simple method is to prepare a supersaturated solution and visually inspect for precipitates after vigorous vortexing and centrifugation. For a more quantitative assessment, you can use techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the dissolved compound in the supernatant.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions in 100% DMSO are typically stable for extended periods when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the stock solution from light. Before each use, thaw an aliquot completely and ensure the compound is fully dissolved by vortexing.
Part 2: Initial Dose-Ranging and Cytotoxicity Assessment
Q4: What concentration range should I start with for my initial experiments?
A4: For a novel compound, it is recommended to start with a broad concentration range spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[7] This wide range will help you identify the approximate concentration at which the compound exerts a biological effect and also determine its cytotoxic threshold.
Q5: How do I assess the cytotoxicity of this compound?
A5: A cytotoxicity assay is a critical first step to distinguish between a specific biological effect and general toxicity. It helps you establish a safe working concentration range for your functional assays. There are several types of cytotoxicity assays, each with its own advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assays | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[8][9] | Inexpensive, well-established, and easy to perform. | Endpoint assay, can be affected by compounds that interfere with cellular metabolism. |
| RealTime-Glo™ MT Cell Viability Assay | A non-lytic, real-time assay that measures the reducing potential of viable cells.[10][11] | Allows for continuous monitoring of cell viability over time in the same well, enabling kinetic studies.[12][13] | Higher reagent cost compared to endpoint assays. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive and suitable for high-throughput screening. | Lytic endpoint assay. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming. |
Q6: How do I design a cytotoxicity experiment?
A6: A typical cytotoxicity experiment involves seeding your cells in a 96-well plate and allowing them to attach overnight.[7] The next day, treat the cells with a serial dilution of your compound. Include a vehicle control (medium with the same final concentration of DMSO as your treated wells) and a positive control for cell death (e.g., a known cytotoxic agent). After a predetermined incubation period (e.g., 24, 48, or 72 hours), perform your chosen viability assay.
Caption: Workflow for determining compound cytotoxicity.
Part 3: Functional Assay Optimization
Q7: How does serum concentration in the culture medium affect the compound's activity?
A7: Serum contains a high concentration of proteins, such as albumin, that can bind to small molecules, reducing their effective concentration and bioavailability to the cells.[14][15] This can lead to a rightward shift in the dose-response curve (i.e., a higher IC50 value) in the presence of serum compared to serum-free conditions.[15] It is crucial to maintain a consistent serum concentration throughout your experiments and consider evaluating the compound's activity in both serum-containing and serum-free media to understand the impact of protein binding.
Q8: What is the optimal incubation time for my functional assay?
A8: The optimal incubation time depends on the biological process you are measuring. For acute effects on signaling pathways, a short incubation time (minutes to hours) may be sufficient. For effects on cell proliferation or gene expression, a longer incubation (24-72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the time point at which the compound elicits its maximal effect. Kinetic assays, such as real-time cell viability assays, are particularly useful for this purpose as they allow for continuous monitoring.[16][17]
Q9: Why is it important to run orthogonal and counter-screens?
A9: Orthogonal and counter-screens are essential for validating your primary screening hits and eliminating false positives.[18] An orthogonal assay measures the same biological endpoint using a different technology or methodology. A counter-screen is used to identify compounds that interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).[18]
Part 4: Troubleshooting Guide
Q10: My dose-response curve is flat, and I don't see any effect even at high concentrations. What should I do?
A10:
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Check Solubility: The compound may have precipitated out of solution at higher concentrations. Visually inspect your wells for any precipitate.
-
Verify Compound Integrity: Ensure that your compound has not degraded. If possible, verify its identity and purity using analytical methods like NMR or mass spectrometry.
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Increase Incubation Time: The compound may require a longer incubation time to exert its effect.
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Consider a Different Cell Line: The target of your compound may not be present or functionally important in your chosen cell line.
-
Re-evaluate the Assay: The chosen assay may not be sensitive enough to detect the compound's activity.
Q11: I see high variability between my replicate wells. How can I improve the reproducibility of my assay?
A11:
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Optimize Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that your cell seeding density is consistent across all wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[7]
-
Improve Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique, especially when performing serial dilutions.
-
Ensure Proper Mixing: Make sure the compound is thoroughly mixed with the medium in each well after addition.
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Check for Contamination: Microbial contamination can significantly impact cell health and assay results.
Q12: The compound appears to be very potent in my primary assay, but the effect is not reproducible in follow-up experiments. What could be the reason?
A12: This could be an indication of a false-positive hit.[18]
-
Assay Interference: The compound may be interfering with your assay readout (e.g., autofluorescence, quenching). Run a counter-screen to test for this.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or other proteins.
-
Cytotoxicity: The observed effect might be due to general cytotoxicity rather than a specific mechanism of action. Ensure you have a clear separation between the cytotoxic concentration and the effective concentration.
Part 5: Data Analysis and Interpretation
Q13: How do I calculate the IC50 or EC50 of my compound?
A13: The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by fitting your dose-response data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[7] This can be done using software like GraphPad Prism. The IC50/EC50 is the concentration of the compound that produces a 50% response.
Caption: Workflow for IC50/EC50 determination.
Q14: What constitutes a "good" dose-response curve?
A14: A good dose-response curve should have a clear sigmoidal shape with a defined upper and lower plateau. The data points should be close to the fitted curve, and the R-squared value should be high (typically >0.95). It is also important to have data points that define both the top and bottom of the curve.[19]
By following this structured approach, you can confidently and efficiently determine the optimal dosage of this compound for your specific cell-based assays, paving the way for a deeper understanding of its biological activity.
References
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- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. (n.d.).
- How to determine the IC50 value of CCB02 for a new cell line - Benchchem. (n.d.).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022, July 13).
- DMSO usage in cell culture - LifeTein peptide. (2023, February 1).
- In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
- The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022, August 3).
- RealTime-Glo™ MT Cell Viability Assay - Promega Corporation. (n.d.).
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- Promega RealTime-Glo MT Cell Viability Assay 10 x 100 reactions - Fisher Scientific. (n.d.).
- Hassle-free gas regulation for improved cell-based kinetic assays - Thermo Fisher Scientific. (2016, July 7).
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- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.).
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
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- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC - PubMed Central. (2021, May 31).
- A troubleshooting guide to microplate-based assays. (n.d.).
- impact of serum on Evoxine activity in vitro - Benchchem. (n.d.).
- Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed. (2020, June 2).
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. (2022, February 10).
- Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (n.d.).
- Small Molecule Screening Process Steps - Danaher Life Sciences. (n.d.).
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- Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights - MDPI. (n.d.).
- This compound - Echemi. (n.d.).
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- The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers - Benchchem. (n.d.).
- N -Phenyl-4-pyrazolo[1,5- b ]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy - ResearchGate. (2025, August 6).
- Aminopyridazine | C4H5N3 | CID 230373 - PubChem - NIH. (n.d.).
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.).
- Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells - PMC - NIH. (2022, June 15).
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- (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906. (n.d.).
- 6-Bromo-4-methyl-3-pyridazinamine | C5H6BrN3 | CID 90051023 - PubChem. (n.d.).
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- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC - NIH. (2023, January 28).
- 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine. (n.d.).
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Technical Support Center: Resolving Analytical Challenges in the Detection of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Introduction
Welcome to the technical support center for the analysis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3). This guide is designed for researchers, scientists, and drug development professionals who are working with this novel pyridazine derivative.[1] Pyridazines are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3] The accurate and robust analytical detection of this compound is critical for purity assessment, pharmacokinetic studies, and quality control, ensuring the reliability of subsequent research and development.[4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis using techniques such as HPLC, GC-MS, and LC-MS/MS. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to develop and optimize robust analytical methods.
Physicochemical Properties & Stability Considerations
Understanding the inherent properties of this compound is the foundation for effective analytical method development.
-
Chemical Structure: The molecule contains a basic pyridazin-3-amine core, a methyl group, and a pentan-3-yl group. The presence of the basic nitrogen atoms in the pyridazine ring and the primary amine group are key determinants of its chromatographic behavior.
-
Solubility: Based on its structure and data from related compounds like 6-chloropyridazin-3-amine, solubility is expected to be higher in organic polar solvents such as methanol, ethanol, and DMF, and lower in non-polar solvents like toluene and heptane.[5] Aqueous solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the amine groups.
-
Stability: Pyridazine derivatives can be susceptible to degradation under certain conditions.[6] Exposure to light (photostability), extreme pH, and strong oxidizing agents should be minimized.[7] Solutions should ideally be prepared fresh and stored protected from light at low temperatures (4°C for short-term, -20°C for long-term) to prevent the formation of degradation products that could appear as unexpected peaks in your analysis.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like pyridazine derivatives.[4] The following Q&A guide addresses common challenges.
Question 1: I'm observing significant peak tailing for my analyte. What's causing this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns.
Causality: The primary cause is secondary ionic interactions between the protonated basic amine groups of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the C18 stationary phase.[8] This interaction results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" effect on the peak.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Principle: Operating at a low pH (e.g., pH 2.5-3.5) ensures that both the analyte's amine groups and the column's residual silanol groups are fully protonated. This minimizes the undesirable ionic interactions by creating electrostatic repulsion and relying solely on reversed-phase retention.
-
Action: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases.
-
-
Use of a Competing Base:
-
Principle: A small, basic additive in the mobile phase can competitively bind to the active silanol sites, effectively "masking" them from the analyte.
-
Action: If a higher pH is required, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase.[8] Note that TEA can suppress ionization in MS detectors.
-
-
Column Selection:
-
Principle: Modern HPLC columns are designed to minimize these secondary interactions.
-
Action: Switch to a column with high-purity (Type B) silica, which has fewer acidic silanol groups.[8] Alternatively, use a column with a polar-embedded phase or an end-capped stationary phase specifically designed for the analysis of basic compounds.
-
Illustrative Data: Effect of Mobile Phase Modifier on Peak Shape
| Mobile Phase Modifier | Tailing Factor (Tf) | Peak Shape | Rationale |
| None (Neutral pH) | > 2.0 | Severe Tailing | Strong silanol interactions. |
| 0.1% Formic Acid (pH ~2.7) | 1.1 | Symmetrical | Silanols are protonated, minimizing secondary interactions. |
| 0.1% Triethylamine (pH ~7.5) | 1.2 | Good Symmetry | TEA acts as a competing base, masking silanol sites. |
A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered significant tailing.[8]
Question 2: My analyte's retention time is shifting between injections. How can I improve reproducibility?
Answer: Retention time (RT) shifts are typically caused by a lack of system equilibration, changes in mobile phase composition, or column degradation.
Causality: The chromatographic system requires a stable environment. Any fluctuation in mobile phase composition, pH, flow rate, or column temperature will directly impact the analyte's partitioning between the stationary and mobile phases, leading to inconsistent RTs.[9]
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase conditions. This is especially critical when using gradient elution or after the system has been idle.
-
Check Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently. Premixing the aqueous and organic phases for isocratic methods can enhance stability. For gradient methods, ensure the online degasser is functioning correctly to prevent bubble formation, which can affect pump performance and flow rate.[10]
-
Verify System Stability: Check for pressure fluctuations, which may indicate a leak or a failing pump seal.[11] Ensure the column oven is maintaining a constant, stable temperature, as temperature variations can significantly affect retention times.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might irreversibly bind to the stationary phase and alter its chemistry over time.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
While HPLC is often preferred for this type of molecule due to potential thermal lability, GC-MS can be a powerful alternative if the compound is sufficiently volatile and stable at elevated temperatures.[4][12]
Question 1: I'm not seeing any peak for my analyte, or the peak is very small and broad.
Answer: This issue often points to thermal degradation, insufficient volatility, or active sites within the GC system.
Causality: this compound contains primary amine and pyridazine functionalities, which can be thermally labile and are prone to interacting with active sites (e.g., exposed silanols) in the injector liner and column. This can lead to on-column degradation or adsorption, preventing the analyte from reaching the detector.
Troubleshooting Protocol:
-
Lower the Inlet and Transfer Line Temperatures: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between volatilization and stability.[4] The MS transfer line temperature should also be kept as low as possible without causing condensation.
-
Use a Deactivated Liner and Column: Ensure you are using a high-quality, deactivated injector liner (e.g., a silanized liner). The presence of active sites can cause irreversible adsorption. Similarly, use a column known for its inertness.
-
Consider Derivatization:
-
Principle: Derivatization can block the active amine group, increasing thermal stability and volatility while improving chromatographic peak shape. A common approach for amines is silylation (e.g., with BSTFA).
-
Action: Develop a derivatization protocol to convert the primary amine to a less polar, more stable derivative. This is a common strategy for challenging amine analyses.[13]
-
Question 2: My mass spectrum is inconsistent or suggests fragmentation in the ion source.
Answer: In-source fragmentation or inconsistent ionization can occur if the ion source temperature is too high or if the source is contaminated.
Causality: While fragmentation is expected in Electron Ionization (EI), excessive fragmentation due to high source temperatures can lead to a diminished or absent molecular ion (M⁺), making identification difficult. Contamination in the ion source can also lead to inconsistent ionization and high background noise.[4]
Troubleshooting Protocol:
-
Optimize Ion Source Temperature: The ion source temperature should be optimized for your analyte. A typical starting point is 230 °C.[4] Analyze a standard at different source temperatures (e.g., 200 °C, 230 °C, 250 °C) to find the temperature that provides a good molecular ion signal without excessive fragmentation.
-
Clean the Ion Source: If the background is high or sensitivity has decreased over time, the ion source may be contaminated. Follow the manufacturer's procedure for cleaning the ion source components (lenses, repeller).[9]
-
Confirm with Retention Indices: For unambiguous identification, especially when dealing with potential isomers that have similar mass spectra, compare the experimental retention index (RI) of your analyte with literature values or databases.[14] This provides an additional layer of confirmation beyond mass spectral matching.
Illustrative GC-MS Starting Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temp | 250 °C | Balances volatilization with analyte stability. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and improves peak shape.[4] |
| Column | Mid-polarity (e.g., DB-5ms) | Good general-purpose column for aromatic compounds. |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 280 °C (10 min) | Provides good separation of semi-volatile compounds.[4] |
| Ion Source Temp | 230 °C | Standard temperature, adjust as needed.[4] |
| Mass Range | m/z 40-500 | Covers the expected mass of the analyte and its fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide
LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices due to its high sensitivity and selectivity.[15]
Question 1: I'm experiencing severe ion suppression and my results are not reproducible, especially in biological samples.
Answer: This is a classic sign of matrix effects, a major challenge in bioanalysis.[15]
Causality: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins in plasma) interfere with the ionization of the analyte in the MS source.[16] This competition for ionization can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[15]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.
Detailed Steps:
-
Improve Chromatographic Separation: The best way to reduce matrix effects is to chromatographically separate your analyte from the interfering components.[15] Try using a longer column, a different stationary phase, or adjusting the gradient to better resolve the analyte peak from the "matrix cloud," which often elutes early in reversed-phase chromatography.
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances.[17] Move to a more rigorous sample clean-up technique:
-
Liquid-Liquid Extraction (LLE): Can effectively separate the analyte into an organic phase, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Offers a highly selective way to isolate the analyte and remove a wide range of interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. Because quantification is based on the ratio of the analyte to the IS, the effect is normalized, leading to accurate results.
-
Change the Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects, especially from salts and non-volatile components.
Question 2: I have no signal or very low sensitivity. What should I check first?
Answer: Low or no signal in LC-MS/MS can stem from issues with the LC system, the sample itself, or the MS settings. A systematic check is required.[11][18]
Causality: The analyte must be successfully delivered to the ion source, ionized, and transmitted through the mass spectrometer. A failure at any point in this chain will result in a loss of signal.
Sources
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridazines
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridazines. Authored from the perspective of a Senior Application Scientist, this guide offers in-depth technical advice, explains the causality behind experimental choices, and provides validated protocols to address common challenges, particularly the formation of side products.
A Guide to Troubleshooting Common Side Reactions
The pyridazine core is a significant pharmacophore found in numerous approved drugs, valued for its unique physicochemical properties that can enhance drug-target interactions.[1] However, its synthesis is not without challenges. This guide is designed to help you navigate common hurdles in the synthesis of substituted pyridazines, ensuring higher yields and purity in your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form a pyridazinone from a γ-ketoacid and hydrazine is giving low yields and multiple spots on TLC. What are the likely side products?
A1: The formation of multiple products is a frequent issue in pyridazinone synthesis. Understanding the potential side reactions is crucial for optimizing your reaction conditions.
Why it Happens:
The primary reaction involves the condensation of a γ-ketoacid with hydrazine to form the desired pyridazinone. However, several competing reactions can occur, leading to a mixture of products.
-
Hydrazone Formation: The initial and often rapid reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization to the pyridazinone is slow or incomplete, the hydrazone can be a major byproduct.[2] This is especially true if the reaction temperature is too low or the reaction time is insufficient.
-
Incomplete Cyclization: Even after hydrazone formation, the ring-closing step to form the dihydropyridazinone intermediate may not go to completion. This can be due to unfavorable reaction kinetics or an equilibrium that does not strongly favor the cyclized product.
-
Decomposition: At excessively high temperatures, the starting materials or the desired product may decompose, leading to a complex mixture of unidentifiable products and a lower yield of the target molecule.[2]
How to Fix It:
Optimizing the reaction conditions is key to minimizing these side reactions and maximizing the yield of the desired pyridazinone.
-
Temperature Control: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a high temperature can lead to decomposition.[2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.
-
Solvent Selection: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the cyclization step.[2] The choice of solvent can significantly influence the reaction rate and yield.
-
pH Adjustment: The pH of the reaction medium can be crucial, particularly for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step required for cyclization. However, strongly acidic conditions may promote other unwanted side reactions.[2]
-
Water Removal: The cyclization process generates water. Removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the formation of the pyridazinone product, thereby improving the yield.[2]
Below is a workflow to guide your optimization process:
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Q2: I am attempting a Diels-Alder reaction to form a pyridazine, but I am observing poor regioselectivity. How can I control the formation of the desired regioisomer?
A2: Regioselectivity is a common challenge in cycloaddition reactions for pyridazine synthesis, particularly with unsymmetrical dienes or dienophiles.
Why it Happens:
The regiochemical outcome of a Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. In the context of pyridazine synthesis via an inverse-electron-demand Diels-Alder reaction, for instance between a tetrazine and an alkyne, the interaction between substituents on both reactants dictates which regioisomer is formed.[3][4]
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically disfavor one transition state over another, leading to the preferential formation of the less sterically hindered product.[5]
-
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the orbital energies (HOMO and LUMO) of the reactants. The preferred regioisomer is the one that results from the transition state with the most favorable orbital overlap. For example, in the reaction of tetrazines with alkynyl sulfides, the interaction between the sulfanyl group and tetrazine substituents has been shown to control the regioselectivity.[3][4]
How to Fix It:
Controlling regioselectivity often requires a careful selection of starting materials and optimization of reaction conditions.
-
Judicious Choice of Substituents: The use of heteroatom substituents on the alkyne can effectively control the regioselectivity of the cycloaddition.[3] For example, switching from a sulfanyl to a sulfinyl or sulfonyl group on the alkyne can completely reverse the regioselectivity in reactions with tetrazines.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., HFIP) can be beneficial.[4]
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity by coordinating to one of the reactants and altering its electronic properties.
The following table summarizes factors influencing regioselectivity:
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Favors the formation of the less sterically hindered isomer.[5] | A bulky substituent on the alkyne will direct the cycloaddition away from that position. |
| Electronic Effects | Governed by the interaction of frontier molecular orbitals. | Electron-withdrawing groups on the tetrazine and electron-donating groups on the alkyne can enhance the reaction rate and influence regioselectivity.[6] |
| Heteroatom Substituents | Can completely switch the regiochemical outcome.[3][4] | Changing an alkynyl sulfide to an alkynyl sulfoxide can lead to the formation of a different regioisomer.[3][4] |
Q3: When performing functionalization of a pre-formed pyridazine ring, for example, a cross-coupling reaction, I am getting a mixture of products including dehalogenation and homocoupling. How can these side reactions be minimized?
A3: Side reactions in metal-catalyzed cross-coupling reactions on the pyridazine core are common due to the electron-deficient nature of the ring. Careful control of reaction parameters is necessary to achieve the desired transformation cleanly.
Why it Happens:
-
Dehalogenation: This side reaction, particularly with iodo- or bromo-pyridazines, can occur under the reaction conditions, especially at higher temperatures or with prolonged reaction times. It involves the reduction of the carbon-halogen bond. Using a milder base can sometimes mitigate this issue.[7]
-
Homocoupling: The self-coupling of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) can be a significant side reaction, especially in the presence of oxygen or if the transmetalation step is inefficient.[7]
-
Glaser-Hay Homocoupling: In Sonogashira couplings that use a copper co-catalyst, the homocoupling of the terminal alkyne is a major potential side reaction.[7]
How to Fix It:
-
Thorough Degassing: To prevent homocoupling of boronic acids in Suzuki reactions, it is critical to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[7]
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. The ligand influences the reactivity and stability of the catalytic species, which in turn affects the rates of the desired cross-coupling versus side reactions.
-
Copper-Free Conditions: For Sonogashira couplings, switching to copper-free conditions can eliminate the Glaser-Hay homocoupling of the alkyne.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can help to minimize dehalogenation of the starting material.[7]
Step-by-Step Protocol for a Suzuki-Miyaura Cross-Coupling on a Halogenated Pyridazine:
-
Catalyst Preparation: In a reaction vessel, combine the halogenated pyridazine (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Caption: Decision tree for troubleshooting common side reactions in cross-coupling on pyridazines.
References
- Ahsan, W., Safhi, MM., Siddiqui, N., Javed, S., Alam, MS., Azad, B., et al. (2012). An Insight into the new anticonvulsant agents. Curr Topics Med Chem., 12(9), 1072-1092.
- Asif, M. (2012a). A review of antimycobacterial drugs in development. Mini Rev Med Chem., 129(13), 1404-1418.
-
Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. DOI:10.1039/D4QO01286K. Available at: [Link]
- Islam, M., Siddiqui, AA., & Rajesh, R. (2008). Synthesis and anticonvulsant activity of novel 6-aryl-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-ones. Acta Poloniae Pharmaceutica-Drug Research, 65(4), 441-447.
- Siddiqui, N., Mishra, R., & Shaharyar, M. (2010). Synthesis, anticonvulsant and neurotoxicity evaluation of 6-aryl-2-(p-substituted-benzyl)-4,5-dihydropyridazin-3(2H)-ones. Der Pharma Chemica, 2(1), 239-247.
-
Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Available at: [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. DOI: 10.1021/acs.joc.1c00851. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]
Sources
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- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathway Analysis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Prepared by: Senior Application Scientist, Drug Development Support
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of novel pyridazine-based compounds. While specific experimental data for 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine is not extensively available in published literature, this document synthesizes established principles of nitrogen-containing heterocycle chemistry to provide a robust framework for your experimental design and troubleshooting. We will explore the anticipated degradation pathways and provide practical guidance for your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and degradation of substituted aminopyridazines.
Q1: What are the most probable degradation pathways for a molecule like this compound?
A1: Based on its structure, the molecule possesses several reactive sites. The degradation is likely to proceed through one or more of the following pathways:
-
Oxidation: The electron-rich pyridazine ring and the primary amine group are susceptible to oxidation.[1] Nitrogen heterocycles can undergo N-oxidation or ring-opening reactions when exposed to oxidative agents.[1][2] The tertiary carbons on the pentan-3-yl group could also be sites for radical oxidation.
-
Hydrolysis: While the pyridazine ring itself is relatively stable to hydrolysis, the exocyclic amine group could be susceptible under harsh acidic or basic conditions, potentially leading to the formation of a hydroxyl-pyridazine derivative. The stability is highly pH-dependent.[3]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to excited states that undergo various reactions like photo-oxidation, photoisomerization, or fragmentation.[4][5][6] The specific pathway depends on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, molecules can acquire enough energy to undergo decomposition. For nitrogen heterocycles, this can involve ring cleavage or elimination of substituents.[7][8][9]
Q2: Which functional groups in this compound are the most chemically labile?
A2: The primary points of vulnerability in the molecule are, in order of likely reactivity:
-
The Pyridazine Nitrogens: The lone pairs on the ring nitrogens make them prime targets for oxidation, leading to N-oxides. This is a common metabolic and chemical degradation pathway for nitrogen heterocycles.[2]
-
The 3-Amine Group: The exocyclic primary amine is a site for both oxidation and potential displacement under harsh hydrolytic conditions.
-
The Aromatic Ring System: The π-electron system of the pyridazine ring can be attacked by strong oxidizing agents (like hydroxyl radicals) or undergo photochemical reactions, potentially leading to ring hydroxylation or cleavage.[4][10]
-
The Alkyl Side Chains: The C-H bonds, particularly at the tertiary carbon of the pentan-3-yl group, are susceptible to radical abstraction under oxidative or high-energy photolytic conditions.
Q3: How should I structure a forced degradation study for this compound in accordance with regulatory guidelines?
A3: A forced degradation or stress testing study is essential to identify likely degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[3][11][12] The study should be systematic, exposing the drug substance to a range of stress conditions that are more severe than accelerated stability testing.[11][13] A typical design involves subjecting a solution of the compound (e.g., 1 mg/mL) to the conditions outlined in the table below. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[14][15]
Q4: What are the best analytical techniques to monitor the degradation and identify the products?
A4: The cornerstone of a degradation study is a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[16][17]
-
Separation and Quantification: A reversed-phase HPLC method with a C18 column is typically the starting point. The method must be validated to demonstrate it can separate the parent compound from all significant degradation products.[18] A photodiode array (PDA) detector is crucial for assessing peak purity and detecting chromophorically distinct degradants.
-
Identification: Hyphenation of HPLC with Mass Spectrometry (LC-MS/MS) is indispensable for structural elucidation of the degradation products.[4][17] By determining the mass-to-charge ratio (m/z) of the degradants, you can deduce the chemical transformations that have occurred (e.g., an increase of 16 amu suggests oxidation).
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during degradation studies, presented in a question-and-answer format.
Problem 1: My HPLC analysis shows multiple unexpected peaks that are not present in the reference standard.
-
Question: How can I determine if these new peaks are degradation products or simply impurities from my synthesis?
-
Answer: This is a critical question of specificity. The presence of new peaks strongly suggests degradation, but this must be confirmed systematically. The following workflow will help you diagnose the issue.
Caption: Workflow for diagnosing unexpected HPLC peaks.
Problem 2: I've applied standard stress conditions, but I see minimal to no degradation.
-
Question: My compound appears very stable. How do I achieve the target degradation level without using unrealistic conditions?
-
Answer: If initial conditions do not yield sufficient degradation (target ~5-20%), you should increase the stress level methodically.[14] It is preferable to extend the exposure time or moderately increase the temperature rather than using excessively harsh chemical concentrations, which might alter the degradation pathway.
Table 1: Strategy for Escalating Stress Conditions
| Stress Condition | Initial Condition | Step 1 Escalation | Step 2 Escalation | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 1 M HCl, 60°C, 24h | 1 M HCl, 80°C, 48h | Increase acid concentration first, then temperature/time. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 1 M NaOH, 60°C, 24h | 1 M NaOH, 80°C, 48h | Increase base concentration first, then temperature/time. |
| Oxidation | 3% H₂O₂, RT, 24h | 10% H₂O₂, RT, 24h | 30% H₂O₂, 40°C, 24h | Increase H₂O₂ concentration; gentle heating can accelerate the reaction. |
| Thermal | 60°C, 48h (in solution) | 80°C, 72h (in solution) | 105°C, 24h (solid state) | Increase temperature and duration. Test both solution and solid state. |
Problem 3: How can I confidently assign a degradation product to a specific pathway?
-
Question: I have several degradants. How do I know which one formed from hydrolysis versus oxidation?
-
Answer: This is achieved by carefully analyzing the results from each individual stress test. The principle is that a specific stress condition should ideally generate a unique profile of degradation products.
-
Analyze Selectively: Run each stressed sample (acid, base, peroxide, heat, light) on your validated LC-MS system alongside an unstressed control sample.
-
Look for Mass Shifts: For each new peak, determine its molecular weight from the mass spectrum.
-
A mass increase of 16 Da (+O) strongly suggests oxidation (e.g., N-oxide formation or ring hydroxylation).
-
A mass increase of 2 Da (+H₂O - NH₃) could indicate hydrolysis of the amine to a hydroxyl group.
-
Mass changes corresponding to the loss of a side chain or ring opening are indicative of photolytic or thermal cleavage.
-
-
Propose Structures: Based on the mass shift and the known reactivity of the functional groups under the applied stress, you can propose probable structures for the degradants. The diagram below illustrates potential primary transformations.
-
Caption: Potential primary degradation pathways and their triggers.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Procedure
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
Drug substance
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water). This will serve as your control and the starting material for solution-state tests.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep a sample at room temperature and another in an oven at 60°C for 48 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep samples under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Store the sample protected from light at room temperature for 48 hours.
-
Thermal Degradation (Solution): Heat a sample of the stock solution at 80°C for 72 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid drug substance in an oven at 105°C for 24 hours. After the stress period, dissolve to a known concentration for analysis.
-
Photolytic Degradation: Expose both the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[11]
-
Sample Analysis: After the designated stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples before dilution to a suitable concentration for HPLC analysis. Analyze all stressed samples along with a control (unstressed) sample.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the parent drug from all process impurities and degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
-
Gradient Optimization:
-
Inject a pooled sample containing the control and all stressed samples.
-
Run a broad scouting gradient (e.g., 5% to 95% B in 20 minutes).
-
Identify the retention time of the parent peak and all degradant peaks.
-
Optimize the gradient to ensure baseline separation between the parent peak and the closest eluting impurity/degradant peak. Aim for a resolution (Rs) > 1.5.
-
-
Wavelength Selection:
-
Use a PDA detector to acquire UV spectra for all peaks.
-
Select a wavelength that provides a good response for both the parent compound and the major degradants. If degradants have very different spectra, monitoring at multiple wavelengths or using the total absorbance may be necessary.
-
-
Mass Spectrometer Integration:
-
Couple the optimized HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire full scan MS data to determine the m/z of the parent and all degradants.
-
Perform MS/MS fragmentation on the significant degradant peaks to obtain structural information.
-
-
Method Validation:
-
Once the method is optimized, perform validation according to ICH Q2(R1) guidelines. This includes demonstrating specificity (using the stressed samples), linearity, accuracy, precision, and robustness.
-
References
-
Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
-
Büchler, J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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Zeng, R., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. Available at: [Link]
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Li, Y., et al. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science. Available at: [Link]
-
Kaiser, J. P., et al. (1996). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Nature Reviews Microbiology. Available at: [Link]
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Wang, H., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
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Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Chiba, S., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
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E-Compliance. (2025). Poor Stability Study Design Leading to Rejections? Common Errors Explained. E-Compliance. Available at: [Link]
-
Fursa, S., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. Available at: [Link]
-
Kumar, V., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Györyová, K., & Jóna, E. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]
-
Watson, G. K., et al. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Biochemical Journal. Available at: [Link]
-
Gupta, A., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
Human Journals. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Journal of Crystallography and Crystal Technology. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Crystallography and Crystal Technology. Available at: [Link]
-
OUCI. (n.d.). Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution. OUCI. Available at: [Link]
-
ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available at: [Link]
-
Cîrnu, D., et al. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. RSSL. Available at: [Link]
-
ResearchGate. (2025). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]
-
FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
Mohamed, G. G., et al. (2011). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). The thermal decomposition of azidopyridines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Rare Medium-Sized Rings Prepared via Hydrolytic Imidazoline Ring Expansion (HIRE). ResearchGate. Available at: [Link]
-
NIH. (n.d.). Oxidative Dearomatization of Pyridines. NIH. Available at: [Link]
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Technical Support Center: Enhancing the Bioavailability of Pyridazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the bioavailability of pyridazine-based compounds. Drawing from established scientific principles and field-proven strategies, this resource will help you navigate the common challenges associated with this important class of molecules.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and weak basicity, offer both advantages in molecular recognition and challenges in achieving optimal oral bioavailability.[1] This guide will address these challenges in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical development of pyridazine-based compounds.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Q1: My pyridazine compound exhibits very low aqueous solubility. What are the primary formulation strategies I should consider?
A1: Poor aqueous solubility is a frequent hurdle for pyridazine derivatives, often due to their crystalline nature and lipophilic substituents. The primary strategies to address this can be categorized as follows:
-
Physical Modifications: These approaches alter the solid-state properties of the drug without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[3][4]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state by dispersing it within a polymer matrix is a highly effective method for improving both solubility and bioavailability.[3]
-
-
Chemical Modifications: These strategies involve altering the molecule's chemical form.
-
Salt Formation: For pyridazine derivatives with ionizable groups, forming a salt with a suitable counterion can dramatically increase aqueous solubility.[3] However, given the weak basicity of the pyridazine ring itself, this is often more applicable to derivatives with acidic or more basic functional groups.[1]
-
Co-crystals: Co-crystallization involves incorporating a benign co-former into the crystal lattice of your pyridazine compound. This can disrupt the crystal packing and create new intermolecular interactions, leading to improved solubility and dissolution.[3]
-
-
Formulation-Based Approaches: These methods utilize excipients to enhance solubility in the final dosage form.
-
Lipid-Based Formulations: For highly lipophilic pyridazine compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.
-
Q2: I'm considering a solid dispersion for my pyridazine compound. How do I select the right polymer and preparation method?
A2: The choice of polymer and preparation method is critical for a successful amorphous solid dispersion (ASD). For pyridazine compounds, their specific physicochemical properties should guide your selection.
Polymer Selection: The goal is to ensure miscibility and prevent recrystallization. Key considerations include:
-
Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are hydrogen bond acceptors. Polymers with hydrogen bond donor groups, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can form stabilizing interactions with the drug, preventing phase separation and recrystallization.[5][6]
-
Solubility Parameters: A good starting point is to match the solubility parameters of your pyridazine compound and the polymer. This can be estimated using computational tools.[7]
-
Glass Transition Temperature (Tg): A polymer with a high Tg will help to ensure the physical stability of the amorphous system.[7]
Commonly Used Polymers for ASDs:
| Polymer | Key Characteristics |
| PVP K30 | Excellent solubilizer, forms strong hydrogen bonds. |
| HPMC | Good for inhibiting crystallization, available in various viscosity grades. |
| Soluplus® | Graft copolymer with amphiphilic properties, acts as a solubilizer and precipitation inhibitor.[7][8] |
| Eudragit® L/S | pH-dependent solubility, useful for targeted release in the intestine. |
Preparation Method Selection:
-
Spray Drying: A versatile method suitable for thermally labile compounds. It involves dissolving the drug and polymer in a common solvent and then spraying the solution into a hot air stream to rapidly evaporate the solvent.
-
Hot-Melt Extrusion (HME): A solvent-free method where the drug and polymer are mixed and heated to form a molten mass, which is then extruded. This is suitable for thermally stable compounds.[8]
Issue 2: Low Permeability and High Efflux
Q3: My pyridazine compound has good solubility but still shows low oral absorption. I suspect it's a substrate for efflux transporters like P-glycoprotein (P-gp). How can I confirm this and what are my options?
A3: This is a common scenario, as many drug-like molecules are substrates for efflux transporters.[9][10] Here's a systematic approach to diagnose and address this issue:
Step 1: In Vitro Confirmation
-
Caco-2 Permeability Assay: This is the gold standard for assessing intestinal permeability and identifying P-gp substrates. A bidirectional assay is performed where the transport of your compound is measured from the apical (AP) to the basolateral (BL) side and vice versa. An efflux ratio (Papp, BL-AP / Papp, AP-BL) greater than 2 is a strong indicator of active efflux.[9] The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A) to confirm that the efflux is P-gp mediated.
Step 2: Mitigation Strategies
If P-gp efflux is confirmed, you have several strategies to consider:
-
Structural Modification: This is often the most effective long-term solution. Strategies to reduce P-gp recognition include:
-
Reducing Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors.[9]
-
Increasing Molecular Weight and Volume: Larger molecules can sometimes disrupt the binding interactions with P-gp.[11]
-
Masking Recognition Sites: Strategic placement of bulky or polar groups can shield the parts of the molecule recognized by P-gp.
-
Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can reduce the number of exposed hydrogen bond donors available to interact with P-gp.
-
-
Formulation with P-gp Inhibitors: Co-administering your pyridazine compound with a P-gp inhibitor can increase its absorption. However, this approach can lead to drug-drug interactions and may face regulatory hurdles.
-
Prodrug Approach: A prodrug can be designed to have different physicochemical properties that are not recognized by P-gp. Once absorbed, the prodrug is cleaved to release the active parent compound.[12][13]
Issue 3: Rapid Metabolism
Q4: My pyridazine compound is rapidly cleared in human liver microsomes. What are the likely metabolic pathways and how can I improve its metabolic stability?
A4: The pyridazine ring itself can be susceptible to metabolism, and substituents on the ring are also common sites of metabolic attack by cytochrome P450 (CYP) enzymes.[1][14][15]
Common Metabolic Pathways for Pyridazine-Containing Compounds:
-
Oxidation of the Pyridazine Ring: The nitrogen atoms can be oxidized to form N-oxides.[14] Aromatic hydroxylation of the carbon atoms on the pyridazine ring can also occur.
-
Metabolism of Substituents: Alkyl groups can undergo hydroxylation, and aromatic substituents can be hydroxylated. N-dealkylation is also a common pathway for substituted amines.
Strategies to Enhance Metabolic Stability:
-
Metabolite Identification: The first step is to identify the "soft spots" in your molecule that are most susceptible to metabolism. This is typically done using in vitro systems like liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify the metabolites.
-
Blocking Metabolic Sites: Once the metabolic hot spots are identified, you can make structural modifications to block these positions.
-
Introduction of Electron-Withdrawing Groups: Replacing a hydrogen atom with a fluorine or a trifluoromethyl group at a site of aromatic hydroxylation can block metabolism at that position.[14]
-
Deuteration: Replacing a C-H bond at a metabolic hot spot with a C-D bond can sometimes slow the rate of metabolism due to the kinetic isotope effect.[16]
-
Scaffold Hopping: In some cases, it may be necessary to replace a metabolically labile part of the molecule with a more stable bioisostere.[17] For example, replacing a phenyl ring with a pyridine or another heterocycle can alter the metabolic profile.[2]
-
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to enhancing the bioavailability of pyridazine-based compounds.
Protocol 1: Preparation of a Pyridazine Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of a poorly soluble pyridazine compound to enhance its dissolution rate.
Materials:
-
Pyridazine compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the pyridazine compound and the selected hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol 2: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a pyridazine compound in a high-throughput manner.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a filter membrane)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)
-
Test pyridazine compound and control compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for quantification)
Procedure:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the working solutions by diluting the stock solutions in PBS at the desired donor pH (e.g., pH 5.5).
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the working solutions to the donor wells.
-
Fill the acceptor wells with PBS at the desired acceptor pH (e.g., pH 7.4).
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Part 3: Visualizations
Diagram 1: Decision-Making Workflow for Enhancing Pyridazine Bioavailability
Caption: A decision-making workflow for troubleshooting and enhancing the oral bioavailability of pyridazine-based compounds.
Diagram 2: Key Factors Influencing Oral Bioavailability
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural modifications that alter the P-glycoprotein efflux properties of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. mdpi.com [mdpi.com]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
For researchers in the dynamic field of drug discovery, the pyridazine scaffold represents a privileged structure—a molecular framework that has given rise to a multitude of biologically active agents.[1][2] From kinase inhibitors in oncology to vasodilators for cardiovascular diseases, the versatility of this heterocyclic core is well-documented.[3][4] Yet, with each novel derivative, such as 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, we are presented with a fresh enigma. While its structure suggests potential, its precise mechanism of action remains unconfirmed in publicly accessible literature.[5][6]
This guide provides a comprehensive, technically robust framework for elucidating the mechanism of action of this novel compound. We will not assume a single pathway but will instead embark on a systematic journey of hypothesis testing and validation. This comparative approach, pitting our target compound against established alternatives, is designed to provide definitive, publishable insights for drug development professionals.
The Strategic Imperative: A Phased Approach to Mechanistic Discovery
Given the diverse bioactivities of pyridazine derivatives, a broad, unbiased initial screening is paramount. A brute-force approach is inefficient; therefore, we propose a tiered workflow. This strategy begins with high-throughput phenotypic screens to identify the compound's general cellular effects, followed by targeted biochemical assays to pinpoint its molecular target, and finally, specific validation studies to confirm the mechanism.
Phase 1: Casting a Wide Net with Phenotypic Screening
The first step is to understand what the compound does to whole cells. A broad anticancer screen is a logical starting point, given that many pyridazine derivatives show antiproliferative activity.[4][7]
Experimental Protocol: Cell Viability Screening
-
Cell Line Selection: Utilize a diverse panel of cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and A549 (lung), to identify potential tissue-specific effects.[4]
-
Assay Method: Employ a standard MTT or resazurin-based cell viability assay. These colorimetric assays are robust, high-throughput, and provide a quantitative measure of cell proliferation.
-
Execution:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Include a known anticancer pyridazine derivative (e.g., a VEGFR inhibitor) as a positive control and DMSO as a vehicle control.[4]
-
Incubate for 72 hours.
-
Add the viability reagent and measure absorbance/fluorescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Comparative Data Table 1: Hypothetical Cell Viability (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Primary Target |
| This compound | 5.2 | 8.1 | > 100 | To be determined |
| Comparator A (VEGFR Inhibitor)[4] | 2.5 | 4.3 | 6.8 | VEGFR |
| Comparator B (General Cytotoxin) | 1.1 | 1.3 | 1.5 | DNA/Tubulin |
An outcome like the one above—moderate, selective activity—would suggest a specific molecular target rather than general cytotoxicity, steering us away from mechanisms like DNA intercalation and towards targeted pathways like kinase signaling.
Phase 2: Target Deconvolution with Biochemical Assays
Based on the phenotypic data and the vast pyridazine literature, we will now investigate three of the most probable target classes: protein kinases, phosphodiesterases (PDEs), and mediators of vasodilation.
Hypothesis A: The Compound is a Kinase Inhibitor
The bulky, hydrophobic pentan-3-yl group could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site of a protein kinase.
-
Panel Selection: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., the 400+ kinase panel offered by Reaction Biology). This provides an unbiased view of its selectivity.[8]
-
Assay Method: A radiometric assay (measuring incorporation of ³²P-ATP into a substrate) or a fluorescence-based assay is the gold standard for primary screening.[9]
-
Execution: Follow the established protocols of the screening service provider.
-
Data Analysis: Express results as percent inhibition relative to a DMSO control. Hits are typically defined as >50% or >75% inhibition.
-
Follow-up: For any identified primary hits, perform dose-response experiments to determine the IC50 value.
Sources
- 1. Buy Pyridazine | 289-80-5 [smolecule.com]
- 2. sarpublication.com [sarpublication.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. arctomsci.com [arctomsci.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pnas.org [pnas.org]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of Novel and Established p38 MAPK Inhibitors: A Guide for Preclinical Researchers
This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, against a well-characterized, potent p38 MAPK inhibitor, SB203580. This document is intended for researchers and scientists in drug development, offering detailed experimental protocols and data interpretation strategies.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory disorders, and cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting p38 MAPK has been an area of intense research. Here, we outline a systematic approach to characterize and compare a novel pyridazine-based compound against a benchmark inhibitor.
Inhibitor Profiles
-
Investigational Compound: this compound
-
Structure: A novel pyridazine derivative.
-
Hypothesized Mechanism of Action: Competitive inhibition of the ATP-binding site of p38 MAPK.
-
-
Reference Compound: SB203580
-
Mechanism of Action: A highly selective, potent, and cell-permeable inhibitor of p38α and p38β MAPK. It acts as a competitive inhibitor of the ATP binding site.
-
Established Potency: Widely reported IC50 values in the nanomolar range for p38α.
-
Experimental Workflow for Comparative Efficacy
A multi-tiered approach is essential for a thorough comparison, starting from biochemical assays to more physiologically relevant cell-based models.
Caption: Experimental workflow for inhibitor characterization.
Part 1: Biochemical Assays for Direct Target Inhibition
The initial step is to determine the direct inhibitory potential of the compounds on the isolated p38 MAPK enzyme.
1.1. In Vitro Kinase Assay for IC50 Determination
This assay quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50% (IC50). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Reagents:
-
Recombinant human p38α MAPK enzyme.
-
ATP.
-
Fluorescently labeled substrate peptide (e.g., biotinylated ATF2).
-
Europium-labeled anti-phospho-specific antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
-
Procedure:
-
Prepare a serial dilution of this compound and SB203580 in DMSO.
-
In a 384-well plate, add the p38α enzyme to the assay buffer.
-
Add the diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.2. Mechanism of Inhibition Studies
To confirm ATP-competitive inhibition, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.
Protocol:
-
Follow the in vitro kinase assay protocol.
-
For each inhibitor concentration, perform the assay at multiple ATP concentrations (e.g., ranging from 0.1x to 10x the Km of ATP for p38α).
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
For an ATP-competitive inhibitor, the Vmax will remain constant while the apparent Km for ATP will increase with increasing inhibitor concentration.
-
Comparative Data Summary (Biochemical Assays)
| Parameter | This compound (Hypothetical Data) | SB203580 (Reference Data) |
| p38α IC50 | 75 nM | 50-100 nM |
| Mechanism of Inhibition | ATP-competitive | ATP-competitive |
Part 2: Cell-Based Assays for Target Engagement and Functional Outcomes
These assays validate the inhibitor's activity in a more complex biological environment.
2.1. Western Blot for p38 Phosphorylation
This assay directly measures the inhibitor's ability to block the phosphorylation (activation) of p38 MAPK in cells.
Protocol:
-
Cell Culture:
-
Use a relevant cell line, such as THP-1 monocytes or primary macrophages.
-
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the inhibitors for 1-2 hours.
-
Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) or anisomycin, for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
2.2. Cytokine Release Assay (ELISA)
This functional assay measures the inhibition of downstream signaling by quantifying the release of pro-inflammatory cytokines, such as TNF-α or IL-6, which are regulated by the p38 pathway.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and inhibitor treatment protocol as for the Western blot.
-
-
Procedure:
-
After stimulation (e.g., with LPS for 4-6 hours), collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α or IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine.
-
Calculate the concentration of the cytokine in each sample.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for functional inhibition.
-
Comparative Data Summary (Cell-Based Assays)
| Parameter | This compound (Hypothetical Data) | SB203580 (Reference Data) |
| p-p38 Cellular IC50 | 250 nM | ~200-500 nM |
| TNF-α Release IC50 | 300 nM | ~250-600 nM |
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in response to cellular stress and its downstream effects, which are targeted by the inhibitors discussed.
Caption: Simplified p38 MAPK signaling cascade.
Conclusion
This guide outlines a systematic approach to compare the efficacy of a novel p38 MAPK inhibitor, this compound, with the established inhibitor SB203580. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of the novel compound, including its potency, mechanism of action, and cellular activity. The hypothetical data presented for the investigational compound suggests a comparable, albeit slightly less potent, profile to SB203580, warranting further investigation into its selectivity and in vivo efficacy.
References
-
Title: The p38 mitogen-activated protein kinase pathway in human Kazemian, H., et al. (2021). The p38 mitogen-activated protein kinase pathway in human diseases. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Title: The specific roles of p38 alpha and p38 beta in the cytokine production and matrix metalloproteinase-13 expression in human chondrocytes. Journal of Biological Chemistry. Available at: [Link]
A Comparative Guide to Validating Cellular Target Engagement of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine as a Putative Kinase Inhibitor
This guide provides a comprehensive comparison of leading methodologies to validate the cellular target engagement of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. While the specific molecular target of this compound is not definitively established in publicly available literature, its pyridazine core is a common scaffold in kinase inhibitors.[1][2][3] Therefore, for the purposes of this illustrative guide, we will proceed under the scientifically-grounded hypothesis that this compound is a kinase inhibitor. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to select and execute the most appropriate target engagement studies.
Confirming that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[4][5][6] Such validation provides crucial evidence for the mechanism of action, supports structure-activity relationship (SAR) studies, and ultimately de-risks the progression of a compound into further development stages.[4][5] This guide will compare three distinct and powerful techniques for confirming the cellular target engagement of our putative kinase inhibitor: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and a functional in-cell kinase activity assay.
Comparative Overview of Target Engagement Methodologies
| Methodology | Principle | Key Advantages | Key Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to native proteins; can be used in cells and tissues. | Lower throughput for traditional Western blot readout; requires a specific antibody. | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) EC50. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput; real-time kinetics in live cells; high sensitivity. | Requires genetic modification of the target protein; dependent on a suitable tracer. | IC50 (competition binding), Residence Time. |
| In-Cell Kinase Activity Assay | Measures the phosphorylation of a specific substrate by the target kinase within the cell. | Provides functional confirmation of target inhibition; reflects downstream signaling. | Substrate specificity can be challenging; indirect measure of binding. | IC50 (inhibition of phosphorylation). |
I. Cellular Thermal Shift Assay (CETSA®): The Label-Free Approach
CETSA® is a powerful method for assessing target engagement based on the biophysical principle of ligand-induced thermal stabilization.[7][8] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7] This change in thermal stability can be quantified, providing direct evidence of target engagement in a native cellular environment without the need for compound or protein labeling.[7]
Causality Behind Experimental Choices
The core of CETSA is the controlled heating of cells to denature proteins. The choice of temperature range is critical and must be empirically determined for the specific target kinase to capture the transition from soluble to aggregated protein. The subsequent quantification of the remaining soluble protein at different temperatures, with and without the compound, reveals the stabilizing effect of binding.
Experimental Workflow
Caption: CETSA® workflow for determining target-induced thermal stabilization.
Detailed Protocol: CETSA® with Western Blot Readout
-
Cell Seeding: Plate cells known to express the target kinase at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[8]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is the change in Tm in the presence of the compound compared to the vehicle control.
Isothermal Dose-Response Fingerprint (ITDRF)
A complementary approach is the ITDRF, where cells are treated with a range of compound concentrations and then heated at a single, constant temperature (a temperature that causes significant, but not complete, denaturation in the absence of the ligand).[8] This allows for the determination of an EC50 value for target stabilization.
II. NanoBRET™ Target Engagement Assay: The Live-Cell Proximity-Based Method
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein in living cells.[10][11] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.[12][13]
Causality Behind Experimental Choices
This assay requires engineering the target kinase to be fused with a bright, small luciferase (NanoLuc®). A fluorescently labeled tracer compound that is known to bind the target kinase is then introduced into the cells. When the tracer binds to the NanoLuc®-fused kinase, BRET occurs. The addition of a competing compound, like our this compound, will displace the tracer, leading to a loss of BRET signal.[10][11] The magnitude of this signal loss is directly proportional to the extent of target engagement by the test compound.
Experimental Workflow
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ TE Assay
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well assay plate and incubate for 24 hours.[14]
-
Tracer Titration (Optimization): First, determine the optimal concentration of the fluorescent tracer by testing a range of concentrations to find one that gives a robust BRET signal without causing artifacts.
-
Compound Dosing: Serially dilute this compound to create a dose-response curve. Add the compound dilutions to the cells.
-
Tracer Addition: Add the pre-determined optimal concentration of the NanoBRET™ tracer to all wells.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate (e.g., furimazine) to the wells. Immediately measure the donor emission (e.g., at 460nm) and the acceptor emission (e.g., at 618nm) using a luminometer capable of detecting filtered luminescence.[15]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
III. In-Cell Kinase Activity Assay: The Functional Readout
While binding assays like CETSA® and NanoBRET™ confirm physical interaction, a functional assay is necessary to demonstrate that this binding event translates into modulation of the kinase's catalytic activity. An in-cell kinase activity assay measures the phosphorylation of a known substrate of the target kinase within the cellular environment.
Causality Behind Experimental Choices
This type of assay relies on a detectable change in the phosphorylation status of a kinase's substrate. This can be achieved using various technologies, such as antibody-based detection methods (e.g., HTRF®, AlphaLISA®) or by measuring the downstream consequences of kinase inhibition. The choice of substrate and detection method is paramount and must be specific to the kinase of interest to avoid misleading results from off-target effects.
Experimental Workflow
Caption: General workflow for an in-cell kinase activity assay.
Detailed Protocol: Example using HTRF®
-
Cell Culture and Treatment: Plate cells expressing the target kinase and its substrate in a suitable microplate. Treat the cells with a serial dilution of this compound and incubate for a time sufficient to observe changes in substrate phosphorylation.
-
Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided with the HTRF® kit.
-
Antibody Addition: Add the HTRF® antibody pair to the lysate. This typically consists of one antibody targeting the total substrate protein (e.g., labeled with a donor fluorophore like Eu3+) and a second antibody that specifically recognizes the phosphorylated form of the substrate (e.g., labeled with an acceptor fluorophore like d2).
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Signal Detection: Read the plate on an HTRF®-compatible reader, which measures the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF® ratio (Acceptor Emission / Donor Emission) and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 of kinase inhibition.
Conclusion and Recommendations
Validating the cellular target engagement of a compound like this compound is a multi-faceted challenge that can be addressed with a suite of powerful technologies.
-
For initial, label-free validation in a native context, CETSA® is an excellent choice. It provides direct biophysical evidence of binding and can be adapted to a higher-throughput format (HTRF-CETSA).
-
When high-throughput screening or detailed binding kinetics (like residence time) in live cells are required, the NanoBRET™ TE assay is the gold standard. However, it necessitates genetic manipulation of the target protein.
-
To confirm that target binding translates into a functional outcome, an in-cell kinase activity assay is essential. This provides the crucial link between target engagement and the desired biological effect.
A robust validation strategy will often employ at least two of these methods to build a comprehensive and convincing case for the on-target activity of a compound. For instance, one might first use CETSA® to confirm binding to the endogenous target and then use an in-cell activity assay to demonstrate functional inhibition, thereby creating a self-validating system of evidence. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides the confidence needed to advance promising molecules through the drug discovery pipeline.
References
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
NanoBRET - SGC-UNC. Structural Genomics Consortium. [Link]
-
Overview of the NanoBRET assay principle. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors. PubMed - NIH. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Cancer Biology - Protein. Bio-protocol. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Illustration of the overall assay principle for CETSA experiments. ResearchGate. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
6-Methoxypyridazin-3-amine. PubChem. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. ResearchGate. [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
Introduction: The Privileged Pyridazine Scaffold and the Imperative of Selectivity Profiling
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of physiological processes.[1] This versatility, stemming from the scaffold's unique electronic properties and amenability to diverse substitutions, has led to the development of pyridazine-based compounds with anticancer, anti-inflammatory, cardiovascular, and kinase inhibitory properties.[2][3][4]
However, this same chemical versatility necessitates a rigorous and early assessment of a novel compound's selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to off-target toxicities and a diminished therapeutic window. For a novel compound such as 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a critical component of its preclinical evaluation, guiding lead optimization and de-risking its developmental path.
This guide provides a framework for the systematic cross-reactivity profiling of this compound. While specific experimental data for this compound is not yet in the public domain, we will leverage data from structurally related pyridazine derivatives to illustrate the principles and methodologies of a robust selectivity assessment. We will present a multi-tiered screening strategy, from broad panel screens to targeted functional assays, designed to provide a comprehensive understanding of the compound's interaction with the human proteome.
Experimental Design: A Phased Approach to Unveiling Off-Target Interactions
A successful cross-reactivity profiling campaign is a staged process, moving from broad, high-throughput screens to more focused, hypothesis-driven assays. This approach maximizes efficiency and resource allocation while building a detailed picture of the compound's selectivity.
Phase 1: Broad Kinase and Receptor Panel Screening
The initial step involves screening the compound against a large, commercially available panel of kinases and G-protein coupled receptors (GPCRs). The diverse biological activities of pyridazine derivatives, including kinase inhibition and cardiovascular effects, make these two target classes a high priority.[1][3]
Rationale: This broad screen acts as a "dragnet," identifying potential off-target interactions across major druggable protein families. A standard panel, such as the Eurofins SafetyScreen44™ or the Reaction Biology Kinase HotSpot™, provides a cost-effective way to assess activity against hundreds of targets in a single experiment.
Experimental Protocol: Representative Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions to achieve final assay concentrations ranging from 10 µM to 1 nM.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP.
-
Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the wells to initiate the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.
-
Termination and Scintillation Counting: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable kinase inhibitor. Transfer the reaction mixture to a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Quantify the amount of incorporated radiolabel using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.
Phase 2: Secondary Binding Assays for Hit Confirmation and Affinity Determination
Any "hits" identified in the primary screen (typically defined as >50% inhibition at 10 µM) should be followed up with orthogonal, dose-response binding assays to confirm the interaction and determine the binding affinity (Kd).
Rationale: Radiometric kinase assays measure enzymatic activity, which can be influenced by factors other than direct binding. A direct binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), provides a more direct measure of the compound's affinity for the off-target protein.
Phase 3: Functional Cell-Based Assays to Assess Physiological Relevance
Confirmed off-target interactions should be investigated in a cellular context to determine their functional consequences.
Rationale: A compound may bind to an off-target protein with high affinity but have no functional effect in a cellular environment. Cell-based assays, such as reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), or cellular thermal shift assays (CETSA), can provide this crucial information.
Comparative Cross-Reactivity Data: Illustrative Examples from Pyridazine Analogs
To contextualize the potential cross-reactivity profile of this compound, we present hypothetical data alongside published data for other pyridazine derivatives.
Table 1: Hypothetical Kinase Selectivity Profile of this compound Compared to a Known Multi-Kinase Inhibitor
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target | 10 | 2 |
| Off-Target Kinase 1 | >10,000 | 80 |
| Off-Target Kinase 2 | 1,500 | 15 |
| Off-Target Kinase 3 | >10,000 | 250 |
| Off-Target Kinase 4 | 5,000 | 5 |
This table illustrates how the selectivity of a novel compound can be benchmarked against a known drug with a similar mechanism of action.
Table 2: Comparative Cardiovascular Off-Target Profile
| Target | This compound (IC50, µM) | Hydralazine (EC50, µM) |
| hERG Potassium Channel | >30 | Not Reported |
| L-type Calcium Channel | >30 | Not Reported |
| Aortic Ring Vasorelaxation | 15 | 0.5 |
Given the known cardiovascular effects of some pyridazine derivatives, assessing activity against key cardiovascular targets like the hERG channel is crucial for safety profiling.[5][6]
Visualizing the Workflow and Potential Off-Target Pathways
To further clarify the experimental process and the potential implications of off-target effects, the following diagrams are provided.
Caption: A streamlined workflow for the multi-phased cross-reactivity profiling of a novel chemical entity.
Caption: A hypothetical signaling pathway illustrating the potential downstream consequences of an off-target GPCR interaction.
Conclusion: A Roadmap to De-Risking Novel Pyridazine Derivatives
The diverse biological activities of the pyridazine scaffold make it a fertile ground for the discovery of novel therapeutics.[4] However, this same chemical promiscuity underscores the critical importance of early and comprehensive cross-reactivity profiling. The phased approach outlined in this guide, moving from broad panel screening to targeted functional assays, provides a robust framework for characterizing the selectivity of novel compounds like this compound. By systematically identifying and characterizing off-target interactions, researchers can de-risk their drug discovery programs, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective medicines.
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For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a versatile scaffold have led to the development of numerous biologically active molecules with applications spanning from oncology to cardiovascular disease.[1][2][3][4] This guide provides an in-depth comparative analysis of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine and related pyridazine derivatives, offering insights into their structure-activity relationships, potential therapeutic applications, and the experimental methodologies crucial for their evaluation.
While specific experimental data on this compound is not extensively available in public literature, its structural features—a substituted aminopyridazine core—place it within a well-studied class of compounds. This guide will, therefore, contextualize this molecule by comparing its structural motifs to those of extensively researched pyridazine and pyridazinone analogs, providing a predictive framework for its potential biological activities.
The Pyridazine Scaffold: A Foundation for Diverse Pharmacology
The pyridazine ring's distinctive physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive component in drug design.[5] The 3-aminopyridazine moiety, in particular, is a core element in several approved drugs, highlighting its clinical significance.[5] The versatility of the pyridazine scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects.[3][6]
A notable feature of pyridazine derivatives is their broad spectrum of biological activities, which include:
-
Anticancer Activity: Many pyridazin-3-amine and pyridazinone analogs have demonstrated potent anticancer effects.[2]
-
Cardiovascular Effects: Pyridazinone derivatives are well-known for their cardiotonic and vasodilatory properties.[7][8][9][10][11]
-
Kinase Inhibition: The pyridazine scaffold is a common feature in various kinase inhibitors, crucial for regulating cell signaling pathways.[2][6]
-
Anti-inflammatory and Analgesic Properties: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic activities.[4][12]
-
Antimicrobial and Antiviral Activities: The pyridazine nucleus is also found in compounds with antimicrobial and antiviral properties.[3]
Comparative Analysis of Substituted Pyridazines
The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. By examining related compounds, we can infer the potential activity of this compound.
Structural Features of this compound:
-
3-amino group: This is a key pharmacophore found in many biologically active pyridazines.[5]
-
6-methyl group: Methyl substitution can influence metabolic stability and binding affinity.
-
4-(pentan-3-YL) group: This bulky, non-polar substituent at the 4-position is less common in the reviewed literature but can significantly impact lipophilicity and target interaction.
The following table summarizes the biological activities of various pyridazine derivatives, providing a basis for comparison.
| Compound Class | Key Structural Features | Primary Biological Activity | Reference |
| Pyridazin-3-amine Analogs | Varied substitutions on the pyridazine ring | Anticancer, Kinase Inhibition | [2] |
| Pyridazin-3-one Derivatives | Carbonyl group at the 3-position, varied substitutions | Vasorelaxant, Cardiotonic | [7][8][9] |
| 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones | Phenyl group at the 6-position | Cardiotonic | [10] |
| 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinones | Aminophenyl group at the 6-position | Cardiotonic | [11][13] |
| Imidazo[1,2-b]pyridazines | Fused imidazo ring system | β-Amyloid Plaque Ligands | [14] |
Based on the structure of this compound, its 3-amino group suggests potential for anticancer or kinase inhibitory activity, similar to other 3-aminopyridazine analogs. The bulky alkyl group at the 4-position could influence its selectivity and pharmacokinetic properties.
Experimental Protocols for Evaluation
To ascertain the biological profile of this compound and its analogs, a series of in vitro and in vivo assays are essential.
In Vitro Vasorelaxant Activity Assay
This protocol is adapted from studies on pyridazin-3-one derivatives.[7][9]
Objective: To determine the vasodilatory effect of the test compounds on isolated rat thoracic aorta.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in length.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Administration: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Data Acquisition: Record the isometric tension of the aortic rings. The relaxation response is expressed as a percentage of the pre-contraction.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) values for each compound.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazine derivatives stem from their interaction with various molecular targets. The following diagram illustrates a potential mechanism of action for vasorelaxant pyridazinones, involving the modulation of endothelial nitric oxide synthase (eNOS).[7]
Caption: Proposed signaling pathway for pyridazin-3-one induced vasodilation.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of pyridazine derivatives and their biological activity is a critical aspect of drug design. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, substitutions on the phenyl ring were found to significantly influence their cardiotonic activity.[10] Similarly, for pyridazin-3(2H)-one derivatives, the nature of substituents at various positions dictates their vasodilator and anticancer activities.[8]
The following workflow outlines a typical process for conducting SAR studies.
Caption: A typical workflow for structure-activity relationship studies.
Future Directions and Conclusion
While this compound remains a relatively uncharacterized compound, its structural similarity to a well-established class of pharmacologically active molecules makes it a compelling candidate for further investigation. Based on the extensive research on related pyridazine and pyridazinone derivatives, it is plausible that this compound may exhibit anticancer, kinase inhibitory, or cardiovascular activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. Detailed structure-activity relationship studies will be crucial in elucidating the impact of the 4-(pentan-3-YL) substituent and optimizing the compound for potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers embarking on the exploration of this promising chemical space.
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Validating In Vitro Anticancer Activity of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing preclinical animal studies to validate the in vitro anticancer findings of the novel compound, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. For the purpose of this illustrative guide, we will proceed with the hypothesis that this compound has demonstrated potent and selective inhibition of Protein Kinase A1 (PKA1), a key signaling node in pancreatic cancer progression, in initial in vitro screens.
The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and vasorelaxant properties.[1][2][3] The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the drug discovery pipeline. This guide will delineate a logical, evidence-based approach to this process, emphasizing scientific integrity and robust experimental design.
Foundational In Vitro Evidence: The Starting Point
Our hypothetical in vitro data for this compound reveals the following key attributes:
-
High Potency: Sub-nanomolar IC50 value against recombinant PKA1.
-
Selectivity: >1000-fold selectivity for PKA1 over a panel of other related kinases.
-
Cellular Activity: Potent inhibition of proliferation in PKA1-dependent pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2).
-
Mechanism of Action: Induces apoptosis and cell cycle arrest in the G1 phase in vitro, consistent with PKA1 inhibition.
These findings provide a strong rationale for advancing the compound into in vivo models.
Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for clinically relevant data. For validating the anticancer efficacy of a PKA1 inhibitor in pancreatic cancer, the following models are recommended:
-
Subcutaneous Xenograft Model: This is the most common and technically straightforward model. PANC-1 or MIA PaCa-2 cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NOD-SCID). This model is excellent for initial efficacy and tolerability assessments.[4]
-
Orthotopic Xenograft Model: To better recapitulate the tumor microenvironment, pancreatic cancer cells are surgically implanted into the pancreas of the mice. This model allows for the assessment of local tumor growth and invasion.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from human patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.
The initial validation will commence with the subcutaneous xenograft model due to its robustness and lower technical barrier.
In Vivo Experimental Design: A Step-by-Step Protocol
A well-designed in vivo study is crucial for generating reproducible and interpretable data. The following protocol outlines the key steps for a subcutaneous xenograft study.
Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo validation of this compound.
Detailed Protocol
-
Animal Model: Male or female athymic nude mice, 6-8 weeks old.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily).
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily).
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily).
-
Group 4: Comparator Compound (e.g., a known PKA1 inhibitor or standard-of-care chemotherapy, at its effective dose).
-
-
Dosing: Administer the compounds for a predefined period (e.g., 21-28 days).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.
-
Data Collection:
-
Tumor volume measurements.
-
Body weight measurements.
-
Clinical observations for signs of toxicity.
-
At the end of the study, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic and histopathological analysis.
-
Comparative Analysis with Alternatives
To establish the superiority or differentiation of this compound, a head-to-head comparison with a relevant alternative is essential. The choice of comparator depends on the therapeutic landscape. For a novel PKA1 inhibitor, a suitable comparator could be:
-
An existing, less selective PKA1 inhibitor: To demonstrate improved efficacy and reduced off-target effects.
-
Standard-of-care chemotherapy for pancreatic cancer (e.g., Gemcitabine): To show potential as a standalone or combination therapy.
The experimental design should include a treatment arm with the comparator compound, allowing for a direct comparison of tumor growth inhibition, survival benefit, and toxicity.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 150 | - | +2.5 |
| This compound | 25 | 980 ± 110 | 47 | -1.2 |
| This compound | 50 | 550 ± 85 | 70 | -3.5 |
| Comparator (Gemcitabine) | 60 (i.p., twice weekly) | 890 ± 105 | 52 | -8.0 |
Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 9800 |
| Half-life (t1/2) (hr) | 6.5 |
| Oral Bioavailability (%) | 45 |
Data are hypothetical and for illustrative purposes only.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed in vivo efficacy is due to the intended mechanism of action, it is crucial to analyze target engagement and downstream signaling in the tumor tissue.
PKA1 Signaling Pathway
Caption: Simplified PKA1 signaling pathway and the inhibitory action of the compound.
PD Marker Assessment
Tumor lysates from the efficacy study should be analyzed for:
-
Phospho-CREB (pCREB): A direct downstream substrate of PKA1. A significant reduction in pCREB levels in the treated groups compared to the vehicle control would confirm target engagement.
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining in tumor sections would indicate an anti-proliferative effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase in cleaved caspase-3 would confirm the induction of apoptosis in vivo.
Conclusion and Future Directions
This guide outlines a robust strategy for validating the in vitro anticancer findings of this compound in preclinical animal models. A successful outcome from these studies, demonstrating significant tumor growth inhibition with a favorable safety profile and clear evidence of on-target activity, would provide a strong rationale for advancing the compound to more complex orthotopic or PDX models, and ultimately, towards clinical development. The diverse pharmacological activities of pyridazine derivatives suggest that a thorough investigation of this compound's potential is warranted.[1][2][3]
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In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2][3] Kinase inhibitors that bind to their intended target with high affinity while avoiding off-target interactions are more likely to exhibit a favorable therapeutic window, minimizing dose-limiting toxicities.[3][4][5] The pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous derivatives showing potent and selective activity against a range of kinases.[6][7][8] This guide provides a comprehensive framework for assessing the selectivity of a novel pyridazine derivative, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, against a panel of clinically relevant kinases.
We will present a hypothetical case study, outlining the experimental workflows, comparative data, and rationale for target selection, to provide researchers, scientists, and drug development professionals with a robust template for their own selectivity profiling campaigns.
Introduction to the Candidate Compound and Rationale for Target Selection
Our compound of interest, this compound, belongs to the pyridazine class of heterocyclic compounds. While specific biological data for this exact molecule is not extensively published, the pyridazine core is a well-established pharmacophore in a multitude of kinase inhibitors targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), c-Met, and Tyrosine Kinase 2 (Tyk2).[6][7][8] Given this precedent, our assessment will focus on a primary target implicated in cancer cell cycle progression, CDK2, and a key off-target, GSK-3β, due to the high homology between these kinases.[6]
To provide a meaningful comparison, we will benchmark the performance of our candidate against two well-characterized inhibitors with distinct selectivity profiles:
-
Roscovitine: A first-generation CDK inhibitor known to also inhibit GSK-3β.
-
Compound X: A hypothetical, highly selective, next-generation CDK2 inhibitor.
The primary objective is to determine the potency of this compound against CDK2 and its selectivity over GSK-3β and a broader panel of representative kinases.
Experimental Workflow for Kinase Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically begins with in vitro biochemical assays to determine potency against the primary target and key off-targets, followed by broader screening against a kinase panel.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
In Vitro Biochemical Kinase Inhibition Assay
Principle: The core of our selectivity assessment relies on a robust in vitro kinase assay to measure the ability of our test compounds to inhibit the phosphorylation of a substrate by the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9][10][11] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the kinase (e.g., CDK2/CycA) in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution containing the peptide substrate and ATP at the Km concentration for the specific kinase.
-
Prepare serial dilutions of the test compounds (this compound, Roscovitine, Compound X) and controls in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.[10][11]
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Selectivity Data
The following table summarizes the hypothetical IC50 data obtained from the in vitro biochemical assays.
| Compound | CDK2/CycA IC50 (nM) | GSK-3β IC50 (nM) | Selectivity Ratio (GSK-3β/CDK2) |
| This compound | 50 | 500 | 10 |
| Roscovitine | 100 | 200 | 2 |
| Compound X | 10 | >10,000 | >1,000 |
Interpretation:
-
This compound demonstrates good potency against the primary target, CDK2, with an IC50 of 50 nM. It exhibits a 10-fold selectivity over GSK-3β, suggesting a moderate degree of selectivity.
-
Roscovitine , as expected, shows activity against both kinases with only a 2-fold selectivity for CDK2 over GSK-3β.
-
Compound X represents an ideal profile with high potency against CDK2 and a selectivity ratio of over 1,000, indicating a highly selective inhibitor.
Broad Kinase Panel Screening
To further characterize the selectivity of this compound, it is crucial to screen it against a broader panel of kinases.[9][12] This provides a more comprehensive view of its off-target interaction profile. For this, a single high concentration (e.g., 1 µM) of the compound is typically tested against a panel of representative kinases from different families.
Caption: A conceptual diagram illustrating the screening of a compound against a diverse kinase panel.
Hypothetical Kinase Panel Screening Results (% Inhibition at 1 µM):
| Kinase | Family | % Inhibition |
| CDK2 | CMGC | 95 |
| GSK-3β | CMGC | 65 |
| CDK9 | CMGC | 55 |
| SRC | TK | 15 |
| EGFR | TK | 10 |
| AKT1 | AGC | 5 |
| PKA | AGC | 8 |
Interpretation:
The broader panel screen confirms the primary activity against CDK2. It also reveals some off-target activity against other members of the CMGC family, namely GSK-3β and CDK9, which is not uncommon for pyridazine-based inhibitors. Importantly, the compound shows minimal interaction with kinases from other families like the tyrosine kinases (SRC, EGFR) and the AGC family (AKT1, PKA), indicating a good overall selectivity profile within the kinome.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to evaluating the selectivity of a novel pyridazine-based kinase inhibitor, this compound. The hypothetical data suggests that this compound is a potent CDK2 inhibitor with moderate selectivity against the closely related GSK-3β and a favorable broader selectivity profile.
Further studies would be warranted to:
-
Determine the mode of inhibition: Conduct kinetic studies to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Cell-based assays: Validate the biochemical findings in a cellular context by assessing the inhibition of downstream phosphorylation events and the impact on cell cycle progression in relevant cancer cell lines.
-
Structural biology: Obtain a co-crystal structure of the compound bound to CDK2 to understand the molecular basis of its potency and guide further optimization for enhanced selectivity.
By following a rigorous and multi-faceted approach to selectivity profiling, researchers can gain crucial insights into the therapeutic potential and possible liabilities of novel kinase inhibitors, ultimately accelerating the development of safer and more effective targeted therapies.
References
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Mis-Alvarez, A., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(23), 7375–7388. [Link]
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Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]
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Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 109, 218–229. [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 518–523. [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 518–523. [Link]
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Menear, K. A., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 2008–2023. [Link]
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Vogt, A. D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 301–305. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Johnson, J. L., & He, Y. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 12(2), 313–315. [Link]
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Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 10(3), 91–111. [Link]
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Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
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Banerjee, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1475–1490. [Link]
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Banerjee, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1475–1490. [Link]
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Chen, H., et al. (2021). Off-target identification of kinase drug candidates. ResearchGate. [Link]
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Patrick, D. M., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]
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Eureast, D., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1–17. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Benchmarking 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine: A Comparative Guide Against a Curated Kinase Inhibitor Library
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. Given the rich pharmacological history of the pyridazine scaffold, which is known to exhibit a wide array of biological activities, a systematic evaluation against a library of well-characterized compounds is essential to elucidate its potential therapeutic value and mechanism of action.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for positioning this novel molecule within the current landscape of targeted therapies, with a particular focus on kinase inhibition—a common modality for pyridazine derivatives.[2]
Introduction: The Therapeutic Potential of the Pyridazine Scaffold
The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2] Derivatives of pyridazine and its related pyridazinone structures have been reported to possess anticancer, anti-inflammatory, analgesic, and cardiovascular properties.[1][3][4][5] This broad bioactivity spectrum underscores the importance of a thorough and systematic approach to characterizing novel pyridazine-based molecules like this compound.
Due to the absence of public data on the specific biological targets of this compound (CAS No. 910552-61-3)[6], this guide proposes a benchmarking strategy centered on a plausible and frequently observed mechanism for this compound class: the inhibition of protein kinases.[2][7] Kinase inhibitors are a cornerstone of modern oncology and immunology, and rigorous benchmarking is critical for understanding a new molecule's potency, selectivity, and therapeutic potential.[8][9]
This guide will serve as a template for researchers and drug development professionals, outlining the necessary experimental workflow and data presentation required to position this novel compound effectively.
Benchmarking Strategy: A Multi-tiered Approach
Our benchmarking strategy is designed to provide a comprehensive profile of this compound by comparing its performance against a curated library of known kinase inhibitors. The strategy encompasses three key stages:
-
In Vitro Kinase Profiling: To determine the potency and selectivity of the compound against a panel of therapeutically relevant kinases.
-
Cellular Activity Assessment: To evaluate the compound's effect on cancer cell proliferation and viability.
-
Cytotoxicity Profiling: To assess the compound's general toxicity in a non-cancerous cell line.
The following diagram illustrates the overall experimental workflow:
Caption: High-level workflow for benchmarking a novel compound.
The Reference Compound Library
A crucial aspect of benchmarking is the selection of an appropriate reference library. The chosen compounds should be well-characterized, commercially available, and cover a range of kinase targets relevant to oncology and other diseases.
Table 1: Curated Library of Reference Kinase Inhibitors
| Compound | Primary Target(s) | Therapeutic Area |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Oncology |
| Erlotinib | EGFR | Oncology |
| Imatinib | ABL, c-KIT, PDGFR | Oncology |
| Staurosporine | Broad-spectrum kinase inhibitor | Research Tool |
| Dasatinib | Multi-kinase inhibitor (including ABL, SRC) | Oncology |
Experimental Protocols
To ensure data integrity and reproducibility, the following detailed protocols should be followed.
In Vitro Kinase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of selected kinases.
Protocol:
-
Compound Preparation: Create a series of 10-point, 3-fold serial dilutions for each test compound (starting from 100 µM) in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.
-
Compound Addition: Add the serially diluted compounds to the kinase reaction mixtures. Include "no inhibitor" (vehicle control) and "no enzyme" controls.
-
Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the anti-proliferative effect of a compound.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay
This assay evaluates the general toxicity of the compound against a non-cancerous cell line (e.g., human fibroblasts or rat skeletal myoblasts like L-6).[12]
Protocol:
The protocol is similar to the MTT assay described above, but a non-cancerous cell line is used. The resulting value is the CC50 (cytotoxic concentration 50%), which is the concentration of the compound that reduces the viability of the cells by 50%.[10]
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison. For the purposes of this guide, hypothetical data for this compound is included for illustrative purposes.
Table 2: In Vitro Kinase Inhibitory Potency (IC50 in nM)
| Target Kinase | This compound (Hypothetical IC50) | Sorafenib (Reference) | Erlotinib (Reference) | Imatinib (Reference) |
| VEGFR2 | 120 | 90 | >10,000 | >10,000 |
| PDGFRβ | 95 | 58 | >10,000 | 100 |
| c-KIT | 350 | 68 | >10,000 | 25 |
| EGFR | 8,500 | >10,000 | 2 | >10,000 |
| ABL | >10,000 | >10,000 | >10,000 | 30 |
Reference IC50 values are illustrative and should be obtained from publicly available databases or run concurrently.
Table 3: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)
| Cell Line | This compound (Hypothetical GI50) | Sorafenib (Reference) | Erlotinib (Reference) | Imatinib (Reference) |
| MCF-7 (Breast) | 5.2 | 8.5 | 12.1 | >20 |
| A549 (Lung) | 7.8 | 6.2 | 2.5 | >20 |
| K562 (Leukemia) | >20 | 10.1 | >20 | 0.1 |
Table 4: In Vitro Cytotoxicity (CC50 in µM)
| Cell Line | This compound (Hypothetical CC50) | Doxorubicin (Positive Control) |
| Human Fibroblasts | 25.5 | 1.2 |
Interpretation and Next Steps
The hypothetical data presented suggests that this compound is a moderately potent inhibitor of VEGFR2 and PDGFRβ, with weaker activity against c-KIT and minimal activity against EGFR and ABL. The cellular data shows anti-proliferative effects in the mid-micromolar range against breast and lung cancer cell lines.
A key aspect of analysis is to determine the therapeutic index, which can be estimated by comparing the cytotoxic concentration (CC50) to the effective concentration (GI50). A larger ratio of CC50 to GI50 suggests a more favorable therapeutic window.
Based on this initial benchmark, subsequent steps could involve:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to better define its selectivity profile.
-
Mechanism of Action Studies: Investigating the downstream signaling effects in responsive cell lines to confirm on-target activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
This structured benchmarking approach provides a robust foundation for the continued investigation of this compound, enabling an informed decision-making process for its future development.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
This document provides a detailed protocol for the safe handling and disposal of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3). As a specialized heterocyclic amine, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles and regulatory frameworks.
Hazard Profile and Risk Assessment
Principle of Analogy: The disposal and handling procedures outlined below are based on the known hazards of pyridazine derivatives and aromatic amines. It is imperative to treat this compound as a hazardous substance until empirical data proves otherwise.
Based on this principle, the compound should be presumed to possess the following hazards:
| Hazard Statement Classification | Inferred From Structurally Similar Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion / Irritation | Causes skin irritation, potentially severe burns.[1][2] |
| Serious Eye Damage / Irritation | Causes serious eye irritation or damage.[2][3] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE): Due to the inferred hazard profile, strict adherence to PPE standards is mandatory. All handling and disposal operations must be performed while wearing:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2][3]
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of chemical waste is strictly regulated. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[4][5][6] This framework establishes a "cradle-to-grave" approach, meaning that the generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[5][6]
All waste containing this compound must be classified and managed as hazardous chemical waste in accordance with federal, state, and local regulations.[2][3]
On-Site Waste Management and Segregation
Proper management begins at the point of generation within the laboratory. The following steps are critical to ensure safety and compliance before the final disposal process.
Step 1: Waste Identification and Segregation
Immediately upon generation, all materials contaminated with this compound must be identified as hazardous waste. This includes:
-
Unused or surplus quantities of the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty containers that have not been triple-rinsed.
-
Solutions containing the dissolved compound.
Causality: Proper segregation is crucial to prevent dangerous chemical reactions. Amine-containing waste must be kept separate from incompatible materials, especially strong acids and oxidizing agents, to prevent violent exothermic reactions or the release of toxic gases.[7][8]
Step 2: Containerization and Labeling
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible waste container.[8] The container must be kept tightly sealed except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Toxic," "Irritant").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the direct control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
Disposal Workflow: From Laboratory to Licensed Facility
The following diagram and protocol outline the decision-making and operational workflow for the compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Finalize Waste Collection: Once the experiment or process is complete, ensure all waste materials are collected in the designated hazardous waste container. Securely seal the container.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[8] Provide them with the full chemical name and any known hazard information.
-
Documentation: Complete any required hazardous waste manifest forms. The manifest system is a set of forms and procedures designed to track hazardous waste from the generator to the disposal facility, ensuring a documented chain of custody.[9]
-
Final Disposal Method: The licensed disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this type of organic chemical is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10] Never dispose of this chemical down the drain or in regular trash .[3]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure maximum ventilation, preferably within a chemical fume hood.
-
Control and Contain: If safe to do so, prevent the spill from spreading or entering drains using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[2][11] Avoid generating dust if the material is a solid.[3]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for disposal as hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[2]
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[3][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[11]
-
References
- Benchchem. (2025).
- Civil Engineering Explained. (2023, November 9).
- Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Benchchem. (2025).
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from the Pennsylvania Department of Environmental Protection website.
- Thermo Fisher Scientific. (2023, September 18).
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- Thermo Fisher Scientific. (2023, December 18).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Sigma-Aldrich. (2023, November 6).
- Sigma-Aldrich. (2023, November 6).
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With innovation, however, comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine (CAS No. 910552-61-3).
Hazard Analysis Based on Structural Analogs
Data from related pyridazine compounds, such as 6-Chloropyridazin-3-amine and various aminopyridazines, indicate several potential hazards that must be considered. These analogous compounds are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage.[1][2][3] Specifically, hazards associated with this class of chemicals often include:
-
Acute Toxicity (Oral, Dermal): Many aminopyridazine derivatives are labeled as toxic or harmful if swallowed or upon skin contact.[3][4]
-
Skin Corrosion/Irritation: The amine and pyridazine functionalities can lead to skin irritation.[1][3][5]
-
Serious Eye Damage/Irritation: These compounds are frequently classified as causing serious eye irritation or damage.[1][3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5][6]
Given these potential hazards, all handling of this compound should be conducted with the assumption that it is a hazardous substance.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All operations involving this compound, especially when handling the solid form or creating solutions, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential for providing comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from splashes, dust, and aerosols.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[1][6] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator (if needed): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure it is working correctly.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Place it in a designated laundry receptacle or for disposal if it is heavily contaminated.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[3]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4][7]
Spill Management:
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]
Disposal Plan:
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and used PPE, must be disposed of as hazardous chemical waste.[1]
-
Collect waste in a designated, properly labeled hazardous waste container.[1]
-
Do not mix with incompatible wastes.
-
Decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1][2]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
